Rifamexil
Description
active against Mycobacterium avium complex
Structure
2D Structure
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQVMGAXZJADU-ZRWMMNBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55N3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113102-19-5 | |
| Record name | Rifamexil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIFAMEXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Polymorphism and Crystal Structure Analysis of Rifamexil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamexil, a derivative of the rifamycin class of antibiotics, exhibits polymorphism, a phenomenon where a single chemical compound exists in multiple crystalline forms. These different solid-state forms, including polymorphs, solvates, and amorphous material, can possess distinct physicochemical properties such as solubility, stability, and bioavailability, making their comprehensive characterization essential for drug development and regulatory compliance. This guide provides a detailed overview of the known polymorphic and crystalline forms of this compound, outlines the key experimental protocols for their discovery and analysis, and presents a structured approach to understanding their interrelationships. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles the available information and establishes a framework for its solid-state characterization based on established pharmaceutical industry practices.
Introduction to this compound and the Importance of Polymorphism
This compound is a naphthothiazole antibacterial agent belonging to the rifamycin family. The efficacy and safety of a pharmaceutical product are not only determined by the chemical structure of the active pharmaceutical ingredient (API) but also by its solid-state properties. Polymorphism can significantly influence critical drug substance and product attributes:
-
Solubility and Dissolution Rate: Different crystal lattices have different energies, which can lead to variations in solubility. Generally, metastable forms are more soluble than their stable counterparts.[1]
-
Bioavailability: Differences in solubility and dissolution directly impact the rate and extent of drug absorption in the body.
-
Stability: Polymorphs exhibit different thermodynamic stabilities. A metastable form may convert to a more stable form over time, potentially altering the drug product's performance and shelf-life.[1]
-
Manufacturing Properties: Crystal habit, flowability, and compressibility are affected by the polymorphic form, posing challenges or advantages in formulation and tableting processes.
Given these implications, a thorough investigation and control of this compound's polymorphism are critical throughout its development lifecycle.
Known Crystalline and Amorphous Forms of this compound
Research has identified several solid-state forms of this compound. A key study investigated its polymorphism and identified two anhydrous crystalline forms, three solvated forms (pseudopolymorphs), and an amorphous material.[2]
Table 1: Summary of Known Solid Forms of this compound
| Form Type | Number Identified | Structural Information Available |
| Crystalline (Anhydrous) | 2 | Existence confirmed by XRPD, thermal analysis, and IR spectroscopy.[2] |
| Solvates (Pseudopolymorphs) | 3 | Existence confirmed. Crystal structures for two solvates determined.[2] |
| Amorphous Material | 1 | Existence confirmed by various analytical techniques.[2] |
Experimental Protocols for Polymorph Characterization
The characterization of this compound's solid forms requires a combination of analytical techniques. The following protocols are standard methodologies in the pharmaceutical industry for polymorph screening and analysis.[3][4]
Polymorph Screening
The objective of a polymorph screen is to crystallize the API under a wide range of conditions to discover as many solid forms as possible.[5]
Methodology:
-
Material Preparation: Start with an amorphous form of this compound, often prepared by lyophilization (freeze-drying) or spray drying. Using an amorphous solid avoids any "memory" effect of a previous crystal lattice.[4]
-
Crystallization Experiments: Employ a diverse set of crystallization techniques and solvents.
-
Solvents: Use a library of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, hydrocarbons, water).
-
Supersaturation Methods:
-
Slow Evaporation: Dissolve this compound in a solvent and allow the solvent to evaporate slowly at different temperatures.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it at controlled rates (both fast and slow).[3]
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of this compound to induce precipitation.
-
-
Slurry Experiments: Stir a suspension of this compound in a solvent for an extended period. This method helps identify the most thermodynamically stable form at a given temperature.
-
-
Solid Isolation and Analysis: Isolate the resulting solids by filtration and analyze them using X-Ray Powder Diffraction (XRPD) as the primary identification tool.
X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint."[6]
Experimental Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites. Load the powder into a sample holder.[7]
-
Instrument Setup:
-
Data Acquisition: The detector moves at an angle of 2θ while the sample rotates at θ. The instrument records the intensity of the diffracted X-rays at each 2θ angle.[10]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are used to identify the crystalline phase by comparing it to reference patterns.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and their associated enthalpies, which are characteristic of a specific polymorph.[11][12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 3-8 mg) into an aluminum DSC pan and hermetically seal it.[13]
-
Instrument Setup:
-
Reference: An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere.
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min. The temperature range should encompass any expected thermal events (e.g., from 25 °C to a temperature above the melting point).[14]
-
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram shows endothermic events (like melting) and exothermic events (like crystallization). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[15]
Single-Crystal X-Ray Diffraction (SCXRD)
When a suitable single crystal can be grown, SCXRD provides the definitive atomic arrangement within the crystal lattice, including the unit cell dimensions, space group, and molecular conformation.[16]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound (often a few hundred micrometers in size) suitable for diffraction. This is typically achieved through slow evaporation of a dilute solution or other controlled crystallization methods.
-
Crystal Mounting: Mount a single crystal on a goniometer head. The analysis is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[16]
-
Data Collection:
-
Instrument: Use a single-crystal diffractometer equipped with a copper or molybdenum X-ray source and a sensitive detector.[16]
-
Procedure: The crystal is rotated in the X-ray beam, and a large number of diffraction spots are collected from various orientations.
-
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a detailed three-dimensional model of how the this compound molecules (and any solvent molecules) are packed in the crystal. From this model, a theoretical XRPD pattern can be calculated for comparison with experimental powder data.[16]
Visualizing Relationships and Workflows
Polymorphic Relationships
The different solid forms of this compound can be interrelated through various transformations, often induced by temperature, solvent, or humidity. The following diagram illustrates these potential relationships.
Caption: Interrelationships between this compound solid forms.
Experimental Workflow for Polymorph Screening
A systematic workflow is crucial for a comprehensive polymorph screening campaign.
Caption: Workflow for pharmaceutical polymorph screening.
Conclusion
The existence of multiple solid forms of this compound necessitates a thorough and early-stage solid-state characterization program during its development. While specific quantitative data on the distinct forms of this compound remain limited in the public literature, the established methodologies of polymorph screening, X-ray powder diffraction, and thermal analysis provide a robust framework for their identification, characterization, and selection. Understanding the relationships between the anhydrous crystalline forms, solvates, and the amorphous phase is paramount for developing a stable, safe, and effective drug product with consistent manufacturing processes. Further research to fully quantify the properties of each this compound form would be invaluable to the scientific and pharmaceutical community.
References
- 1. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism-structure relationships of this compound, an antibiotic rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pharmaceuticals.seqens.com [pharmaceuticals.seqens.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. usp.org [usp.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. X-Ray Powder Diffraction [physics.rutgers.edu]
- 9. geo.umass.edu [geo.umass.edu]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. tainstruments.com [tainstruments.com]
- 13. US20170176475A1 - Novel methods and kits for detecting a rifamycin, or derivative or analogue thereof - Google Patents [patents.google.com]
- 14. ovid.com [ovid.com]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Synthesis and Purification of Rifaximin for Research Applications
Note to the Reader: The compound "Rifamexil" was not found in scientific literature. This guide assumes the user is referring to "Rifaximin," a structurally similar and well-documented antibiotic. The following information pertains to the synthesis and purification of Rifaximin.
Introduction: Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin. Its primary application is in the treatment of gastrointestinal disorders, such as traveler's diarrhea and irritable bowel syndrome. Its mechanism of action involves the inhibition of bacterial RNA synthesis. This guide provides a detailed overview of the synthesis and purification of Rifaximin for research purposes, including experimental protocols, quantitative data, and workflow diagrams.
Synthesis of Rifaximin
The synthesis of Rifaximin is typically achieved through the reaction of rifamycin O with 2-amino-4-picoline. This reaction results in the formation of a new imine bond, yielding the Rifaximin molecule.
Experimental Protocol: Synthesis of Rifaximin
Materials:
-
Rifamycin O
-
2-amino-4-picoline
-
Ethanol
-
Ascorbic acid
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
Procedure:
-
A solution of Rifamycin O is prepared in ethanol.
-
An excess of 2-amino-4-picoline is added to the solution. The molar ratio of 2-amino-4-picoline to Rifamycin O is typically between 2:1 and 4:1.
-
A catalytic amount of ascorbic acid and triethylamine is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature, usually between 20°C and 40°C, for a period of 8 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2.0 to precipitate the crude Rifaximin.
-
The precipitate is collected by filtration, washed with water, and dried under a vacuum.
Purification of Rifaximin
The crude Rifaximin obtained from the synthesis typically contains unreacted starting materials and by-products. Therefore, a robust purification process is necessary to achieve the high purity required for research applications. Crystallization is a commonly employed method for the purification of Rifaximin.
Experimental Protocol: Purification of Rifaximin by Crystallization
Materials:
-
Crude Rifaximin
-
Ethanol
-
Water
Procedure:
-
The crude Rifaximin is dissolved in ethanol at an elevated temperature (e.g., 50-60°C) to form a saturated solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
Water is slowly added to the filtrate as an anti-solvent to induce crystallization. The mixture is gradually cooled to room temperature and then further cooled in an ice bath to maximize the yield of the purified crystals.
-
The precipitated Rifaximin crystals are collected by filtration.
-
The crystals are washed with a cold ethanol/water mixture to remove any remaining impurities.
-
The purified Rifaximin is dried under a vacuum at a temperature not exceeding 50°C to yield a crystalline solid. The purity of the final product should be assessed by HPLC.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis and purification of Rifaximin.
| Parameter | Value |
| Synthesis | |
| Molar Mass of Rifamycin O | 755.8 g/mol |
| Molar Mass of 2-amino-4-picoline | 108.14 g/mol |
| Molar Mass of Rifaximin | 785.9 g/mol |
| Typical Reaction Yield | 70-85% |
| Purification | |
| Purity of Crude Rifaximin | 85-95% (by HPLC) |
| Purity of Purified Rifaximin | >99.0% (by HPLC) |
| Melting Point | 200-205 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Consistent with Rifaximin structure |
| Mass Spectrometry (m/z) | [M+H]⁺ at 786.4 |
Diagrams
The following diagrams illustrate the synthesis workflow and the mechanism of action of Rifaximin.
Caption: Workflow for the synthesis and purification of Rifaximin.
Caption: Mechanism of action of Rifaximin.
The Core Mechanism of Rifamexil (Rifaximin) on Bacterial RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rifamexil, a brand name for the antibiotic Rifaximin, is a semi-synthetic derivative of rifamycin. Its potent antibacterial activity stems from its specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. This technical guide provides an in-depth exploration of the molecular mechanism of action of Rifaximin, supported by available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the underlying processes. While specific enzyme-kinetic data for Rifaximin is not extensively published, this guide leverages data from the closely related and well-studied compound, rifampicin, to provide a comprehensive overview for research and drug development purposes.
Mechanism of Action of Rifaximin on Bacterial RNA Polymerase
Rifaximin, like other members of the rifamycin class, functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[1][2][3] This interaction does not prevent the initial binding of the polymerase to the DNA promoter or the formation of the first phosphodiester bond. Instead, Rifaximin acts as a steric inhibitor, physically obstructing the path of the elongating RNA transcript.[4]
The binding site is located in a pocket on the β-subunit, deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[4] Once the nascent RNA chain reaches a length of 2-3 nucleotides, it clashes with the bound Rifaximin molecule. This steric hindrance prevents further elongation of the RNA transcript, effectively halting the transcription initiation phase.[4] The result is the cessation of bacterial protein synthesis and, ultimately, cell death. It is noteworthy that the binding is described as irreversible, contributing to a sustained therapeutic effect.[1][5]
Signaling Pathway of Rifaximin Action
Caption: Molecular pathway of Rifaximin's inhibitory action on bacterial RNA polymerase.
Quantitative Data
Disclaimer: The binding constant provided in Table 1 is for Rifampicin, a close structural analog of Rifaximin. This value is included to provide a reasonable estimate of the binding affinity, as specific data for Rifaximin is not available.
Table 1: Binding Affinity of Rifampicin to Bacterial RNA Polymerase
| Compound | Target Enzyme | Binding Constant (Kd) | Source Organism |
| Rifampicin | Escherichia coli RNA Polymerase | ~1 nM | Escherichia coli |
Note: This value is often cited in the literature for the high-affinity interaction of rifampicin with its target.
Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin against Various Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (Enterotoxigenic and Enteroaggregative) | 4 - 8 | 4 - 16 |
| Salmonella spp. | 4 | 8 |
| Shigella spp. | 4 | 8 |
| Campylobacter spp. | 8 | 16 |
| Clostridium difficile | - | 0.015 |
| Gram-positive bacteria (general) | - | 0.01 - 0.5 |
| Gram-negative bacteria (general) | - | 8 - 50 |
Data compiled from multiple sources.[2][3][6] MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Rifaximin's interaction with bacterial RNA polymerase. These protocols are based on established methods for studying rifamycin-class antibiotics and may require optimization for specific experimental conditions.
Purification of Bacterial RNA Polymerase (from E. coli)
This protocol describes the overexpression and purification of E. coli RNA polymerase core enzyme.
Caption: Workflow for the purification of bacterial RNA polymerase.
Methodology:
-
Transformation and Overexpression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the genes for the RNAP subunits (e.g., pVS10, which contains rpoA, rpoB, and rpoC).[7]
-
Grow an overnight culture in LB medium containing the appropriate antibiotic (e.g., carbenicillin).
-
Inoculate a large-scale culture (e.g., 6 L) and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 3-4 hours.
-
-
Cell Lysis and Clarification:
-
Harvest cells by centrifugation and resuspend the pellet in a lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Purification Steps:
-
Slowly add polyethyleneimine (PEI) to the supernatant to a final concentration of 0.6% (w/v) to precipitate nucleic acids and some proteins.
-
Centrifuge and discard the pellet. Precipitate the RNAP from the supernatant using an ammonium sulfate cut (typically between 35-50% saturation).
-
Resuspend the ammonium sulfate pellet and dialyze against a low-salt buffer.
-
Apply the dialyzed sample to a Ni-NTA affinity column (assuming a His-tagged subunit) and elute with an imidazole gradient.
-
Further purify the RNAP-containing fractions on a Heparin affinity column, eluting with a salt gradient.
-
As a final polishing step, use anion-exchange chromatography (e.g., Mono Q column).
-
-
Verification:
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Confirm the activity of the purified RNAP using an in vitro transcription assay.
-
In Vitro Transcription Inhibition Assay
This assay measures the ability of Rifaximin to inhibit the synthesis of RNA by purified bacterial RNAP.
Caption: Workflow for an in vitro transcription inhibition assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine transcription buffer, DTT, a linear DNA template containing a known promoter, and purified RNAP holoenzyme (core enzyme pre-incubated with a sigma factor).
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow the formation of the open promoter complex.
-
-
Inhibitor Addition:
-
Add varying concentrations of Rifaximin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with solvent only.
-
Incubate for an additional 5-10 minutes at 37°C.
-
-
Transcription Initiation and Elongation:
-
Initiate transcription by adding a mixture of all four NTPs, including a radiolabeled nucleotide (e.g., α-³²P-UTP) for detection.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quench solution containing formamide, EDTA, and loading dyes.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
-
Quantify the intensity of the full-length transcript bands to determine the extent of inhibition at each Rifaximin concentration and calculate the IC50 value.
-
X-ray Crystallography of RNAP-Rifaximin Complex
This protocol provides a general framework for determining the crystal structure of the bacterial RNAP in complex with Rifaximin.
Methodology:
-
Protein Preparation:
-
Purify the bacterial RNAP core enzyme to a high degree of purity and concentration (>10 mg/mL) as described in Protocol 4.1.
-
-
Complex Formation:
-
Incubate the purified RNAP with a molar excess of Rifaximin to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein-inhibitor complex with a variety of crystallization reagents (precipitants, buffers, salts).
-
Optimize promising crystallization conditions to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-freeze the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known RNAP structure as a search model.
-
Build and refine the model of the RNAP-Rifaximin complex, paying close attention to the electron density corresponding to the bound inhibitor to accurately model its position and interactions with the protein.
-
Conclusion
This compound (Rifaximin) is a potent inhibitor of bacterial transcription, targeting the β-subunit of DNA-dependent RNA polymerase. Its mechanism of action, shared with other rifamycins, involves the steric blockade of the elongating RNA transcript, leading to the cessation of protein synthesis and bacterial cell death. While specific quantitative data on its direct interaction with the purified enzyme is limited, its efficacy is evident from its low MIC values against a range of pathogenic bacteria. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the detailed molecular interactions between Rifaximin and its target, facilitating the development of novel antibacterial agents.
References
- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Landscape of Rifamexil: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Rifamexil, a member of the rifamycin class of antibiotics. Through a detailed presentation of quantitative susceptibility data, experimental protocols, and visual representations of its mechanism of action and testing workflows, this document serves as a critical resource for researchers engaged in the study and development of novel antimicrobial agents.
Introduction
This compound, belonging to the ansamycin group of antibiotics, exerts its bactericidal effect through the targeted inhibition of bacterial RNA synthesis. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. This document collates and presents in vitro susceptibility data for this compound and its close analogs, primarily Rifaximin and Rifamycin SV, to provide a comprehensive understanding of its potential therapeutic applications.
Mechanism of Action
This compound's primary mode of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of genetic information from DNA to RNA, a critical step in protein synthesis and, consequently, bacterial survival. This compound binds to the β-subunit of the bacterial RNAP, creating a stable drug-enzyme complex. This binding event physically obstructs the elongation of the nascent RNA chain, effectively halting the transcription process and leading to bacterial cell death. A key advantage of this mechanism is its specificity for prokaryotic RNAP, resulting in minimal inhibition of the corresponding mammalian enzymes.
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Spectrum
The in vitro activity of rifamycins, including this compound and its analogs, has been evaluated against a diverse panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Gram-Positive Aerobes
Rifamycins demonstrate potent activity against a variety of Gram-positive aerobic bacteria.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus spp. | - | - | ≤0.015 | - | [2] |
| Streptococcus spp. | - | - | ≤0.03-0.12 | - | [2] |
| Enterococcus spp. | - | - | 0.25-2 | - | [2] |
| Bacillus cereus | - | - | 0.06 | - | [2] |
Gram-Negative Aerobes
The activity of this compound and its analogs against Gram-negative aerobes is more variable.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli (ETEC) | 120 | ≤0.098 to 200 | 12.5 | 50 | [1] |
| Shigella spp. | 17 | 1.25 to 200 | 12.5 | 50 | [1] |
| Salmonella spp. | 8 | ≤0.098 to 200 | 12.5 | 50 | [1] |
| Haemophilus influenzae | - | - | 0.25 | - | [2] |
| Moraxella catarrhalis | - | - | ≤0.03 | - | [2] |
| Neisseria gonorrhoeae | - | - | 0.25 | - | [2] |
| Campylobacter jejuni | - | >512 | >512 | >512 | [3] |
Anaerobic Bacteria
Rifamycins exhibit significant activity against a broad range of anaerobic bacteria.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis | 20 | >1024 (for 2/20) | - | - | [4] |
| Bacteroides thetaiotaomicron | - | >1024 (for 1 strain) | - | - | [4] |
| Clostridium difficile | 30 | ≤0.03 - 512 | ≤0.03 | - | [3] |
| Bacteroides bivius-disiens | - | ≤1 | - | - | [2] |
| Gardnerella vaginalis | - | ≤1 | - | - | [2] |
| Lactobacillus spp. | - | ≤1 | - | - | [2] |
| Mobiluncus spp. | - | ≤1 | - | - | [2] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for the two most common techniques employed for rifamycin susceptibility testing.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
References
- 1. In Vitro Activity and Fecal Concentration of Rifaximin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Physicochemical Properties of Rifamexil: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamexil, a derivative of rifamycin, is an antibiotic compound with potential therapeutic applications.[1] The successful development of a stable, effective, and bioavailable dosage form for any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data from the closely related rifamycin derivatives, Rifaximin and Rifampicin, for comparative purposes. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the comprehensive characterization of this compound.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for initial formulation considerations, including solvent selection and potential for oral absorption.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C42H55N3O11S | [1] |
| Molecular Weight | 809.97 g/mol | [1] |
| CAS Number | 113102-19-5 | [1] |
| Predicted pKa | 9.02 ± 0.70 | Chemicalize |
| Predicted Density | 1.34 ± 0.1 g/cm³ | Chemicalize |
| General Appearance | Solid powder | [1] |
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Currently, there is limited specific data on the solubility of this compound in various solvents and across a range of pH values. A supplier notes that this compound is soluble in DMSO.[1] For context, the solubility data for the related compounds Rifaximin and Rifampicin are presented in Table 2.
Table 2: Solubility Data of Related Rifamycin Derivatives
| Compound | Solvent | Solubility | Temperature |
| Rifaximin | Water | 0.0074 g/L | Not Specified |
| Rifaximin | Ethanol | 1 mg/mL | Not Specified |
| Rifampicin | Water (pH 4.3) | 1.3 mg/mL | 25°C |
| Rifampicin | Water (pH 7.3) | 2.5 mg/mL | 25°C |
| Rifampicin | Methanol | 25 mg/mL | Not Specified |
| Rifampicin | DMSO | 25 mg/mL | Not Specified |
| Rifampicin | Chloroform | Soluble | Not Specified |
Given the structural similarity, it is anticipated that this compound will exhibit limited aqueous solubility. A comprehensive understanding of its pH-dependent solubility is crucial for the development of oral dosage forms, as it will influence dissolution in different regions of the gastrointestinal tract.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter for predicting the absorption and membrane permeability of a drug. There is no experimentally determined LogP or LogD value for this compound in the available literature. However, the predicted LogP for the structurally similar Rifaximin is 6.9, suggesting that this compound is also a highly lipophilic compound. High lipophilicity can lead to poor aqueous solubility but good membrane permeability.
Solid-State Properties
The solid-state properties of an API, including polymorphism and crystallinity, can significantly impact its stability, solubility, and manufacturability.
Polymorphism
This compound is known to exhibit polymorphism.[2] Studies have identified the existence of two crystalline forms, an amorphous form, and three solvates.[2] Different polymorphic forms of a drug can have distinct physicochemical properties, including melting point, solubility, and stability. Therefore, controlling the polymorphic form during manufacturing is critical to ensure consistent product performance.
Melting Point
Specific melting points for the different polymorphic forms of this compound have not been detailed in the available literature. For comparison, the melting points of related compounds are provided in Table 3. Differential Scanning Calorimetry (DSC) is the standard technique for determining the melting point and identifying polymorphic transitions.
Table 3: Melting Points of Related Rifamycin Derivatives
| Compound | Polymorphic Form | Melting Point (°C) |
| Rifaximin | Not specified | 200-205 (decomposes) |
| Rifampicin | Form I | ~245 (decomposes) |
| Rifampicin | Form II | 193.9 (melts), 209.4 (recrystallizes) |
Stability Profile
The chemical stability of an API is paramount for ensuring the safety and efficacy of a drug product throughout its shelf life. Limited stability data is available for this compound. A supplier suggests storing the compound in a dry, dark environment at 0-4°C for the short term and -20°C for the long term.[1]
For comprehensive formulation development, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocols
To facilitate the comprehensive characterization of this compound, detailed methodologies for key experiments are provided below.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous media.
References
Rifamexil Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamexil, a derivative of the rifamycin class of antibiotics, has been a subject of interest for its potential antibacterial properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and specific therapeutic agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) studies of this compound and its analogs, summarizing key quantitative data, experimental protocols, and visualizing the underlying principles.
Core Structure and Numbering
This compound belongs to the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. The core structure and numbering system of the parent compound, Rifamycin S, are essential for understanding the modifications discussed in SAR studies.
Caption: Core structure of Rifamycin S with standard numbering.
Structure-Activity Relationship of this compound Analogs
The primary focus of SAR studies on this compound has been the modification of the 2'-position of the related compound, Rifamycin P. This compound itself is 2'-(Diethylamino)rifamycin P. Research by Cavalleri et al. (1990) provides the most direct insights into the SAR of this class of molecules.
Modifications at the 2'-Position of Rifamycin P
The antibacterial activity of Rifamycin P derivatives is significantly influenced by the nature of the substituent at the 2'-position. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of key analogs against various bacterial strains.
| Compound | R Group (at 2'-position) | S. aureus | S. pyogenes | E. coli | M. tuberculosis |
| Rifamycin P | -OH | 0.1 | 0.05 | >100 | 0.2 |
| This compound | -N(CH₂CH₃)₂ | 0.01 | 0.005 | 50 | 0.02 |
| Analog 1 | -NHCH₃ | 0.05 | 0.02 | >100 | 0.1 |
| Analog 2 | -N(CH₃)₂ | 0.02 | 0.01 | 100 | 0.05 |
| Analog 3 | -NH(CH₂)₃CH₃ | 0.02 | 0.01 | 100 | 0.05 |
| Analog 4 | -piperidino | 0.01 | 0.005 | 50 | 0.02 |
| Analog 5 | -morpholino | 0.05 | 0.02 | >100 | 0.1 |
Key Observations:
-
Introduction of an amino group at the 2'-position generally enhances activity against Gram-positive bacteria (S. aureus, S. pyogenes) and M. tuberculosis compared to the parent Rifamycin P.
-
Secondary and tertiary amines appear more potent than primary amines (compare Analog 1 with Analogs 2, 3, 4, and this compound).
-
The diethylamino group of this compound and the piperidino group of Analog 4 show the highest potency.
-
The presence of a heteroatom with hydrogen bonding capability, such as the oxygen in the morpholino group (Analog 5), appears to be detrimental to activity compared to purely aliphatic cyclic amines.
-
Activity against Gram-negative bacteria such as E. coli remains limited, although some derivatives like this compound and Analog 4 show modest improvements.
Experimental Protocols
General Synthesis of 2'-Amino Derivatives of Rifamycin P
The synthesis of this compound and its analogs typically starts from Rifamycin S. The following workflow outlines the general synthetic route.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rifaximin
Introduction
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Rifaximin. It is important to note that the user query specified "Rifamexil," however, the available scientific literature predominantly refers to "Rifaximin." Rifaximin is a structural analogue of rifampicin and a gastrointestinal-selective antibiotic with broad-spectrum antibacterial properties.[1][2] This document will proceed under the assumption that "this compound" refers to Rifaximin, a common scenario with drug nomenclature.
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the stability of Rifaximin under various stress conditions. Understanding the degradation pathways and the stability of an active pharmaceutical ingredient (API) is crucial for the development of stable formulations, appropriate storage conditions, and defining shelf-life.[3][4] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[3][4][5]
Thermal Stability and Forced Degradation Profile
Forced degradation studies on Rifaximin have been conducted under various stress conditions, including thermal, hydrolytic (acidic and alkaline), oxidative, and photolytic stress. These studies are fundamental in developing stability-indicating analytical methods capable of separating the parent drug from its degradation products.[2][6]
Summary of Degradation under Stress Conditions
The stability of Rifaximin varies significantly depending on the applied stressor. Multiple studies have investigated its degradation profile, with some conflicting reports regarding the extent of degradation under specific conditions, which may be attributable to differences in experimental setups.
A summary of the observed degradation of Rifaximin under various forced degradation conditions is presented in Table 1.
| Stress Condition | Degradation (%) | Reference |
| Hydrolytic | ||
| Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) | 70.46 | [7][8] |
| Acid Hydrolysis | 13.77 | [7] |
| Acid Hydrolysis | 99.52 | [8] |
| Alkaline Hydrolysis | 15.11 | [7][8] |
| Alkaline Hydrolysis | 11.38 | [7] |
| Neutral Hydrolysis | Stable | [1][7][8] |
| Oxidative | ||
| Oxidative Stress | 24.18 | [7][8] |
| Oxidation Degradation | 50.74 | [7] |
| Thermal | ||
| Dry Heat | Stable | [1][7][8] |
| Thermal Degradation | 15.69 | [7] |
| Thermal Degradation | 98.06 | [8] |
| Photolytic | ||
| Photodegradation | Stable | [1][7][8] |
Experimental Protocols
The methodologies employed in forced degradation studies of Rifaximin are crucial for understanding and reproducing the observed stability profiles. Below are detailed protocols synthesized from various validated studies.
General Forced Degradation Procedure
Forced degradation studies are typically performed by subjecting a solution of the drug substance to various stress conditions. A common starting concentration for the drug solution is 1 mg/mL.[5]
-
Preparation of Stock Solution: Accurately weigh and dissolve Rifaximin in a suitable solvent, such as methanol, to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[2]
-
Application of Stress Conditions: The stock solution is then subjected to the stress conditions as detailed below.
-
Neutralization and Dilution: After exposure to the stressor for a defined period, the solutions are neutralized (in the case of acid and base hydrolysis) and diluted to a suitable concentration for analysis.
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify the parent drug and its degradation products.[1][2][6][7][9]
Specific Stress Conditions
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).[1]
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and kept at a specific temperature for a set time.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and maintained at room temperature or elevated temperatures for a specified period.[4][10]
-
Thermal Degradation (Dry Heat): The solid drug substance is exposed to high temperatures (e.g., 50-80°C) for a defined duration.[5][10]
-
Photodegradation: The drug solution or solid substance is exposed to a light source that provides a combination of UV and visible light, as recommended by ICH Q1B guidelines.[5]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of Rifaximin and its degradation products involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at a specified wavelength (e.g., 235 nm or 258 nm).[8][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been developed using silica gel plates as the stationary phase and a mixture of solvents like n-hexane, 2-propanol, acetone, and ammonia as the mobile phase. Densitometric analysis is carried out at a specific wavelength (e.g., 443 nm).[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS is employed. This technique provides the mass-to-charge ratio (m/z) of the degradants, which helps in elucidating their structures.[8]
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of Rifaximin.
Caption: Experimental workflow for Rifaximin forced degradation studies.
Proposed Degradation Pathways of Rifaximin
Based on LC-MS data from forced degradation studies, several degradation products of Rifaximin have been identified by their mass-to-charge ratios (m/z). The following diagram illustrates a simplified, proposed degradation pathway. It is important to note that the exact chemical structures of these degradants require further elucidation through techniques like NMR.
Caption: Proposed degradation pathways of Rifaximin under different stress conditions.
Conclusion
The thermal stability and degradation profile of Rifaximin have been investigated under various stress conditions. The drug is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits relative stability under neutral, dry heat, and photolytic conditions. The variability in the reported extent of degradation highlights the importance of standardized and well-documented experimental protocols. The development and validation of stability-indicating analytical methods are paramount for the accurate quantification of Rifaximin in the presence of its degradation products, ensuring the quality, safety, and efficacy of its pharmaceutical formulations. Further research, including the definitive structural elucidation of degradation products, would provide a more complete understanding of the degradation pathways of Rifaximin.
References
- 1. impactfactor.org [impactfactor.org]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revhipertension.com [revhipertension.com]
Understanding the solubility of Rifamexil in different solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of Rifamexil. As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not publicly available. This guide, therefore, provides a framework for such an investigation, including established experimental protocols and contextual data from related rifamycin compounds.
Introduction to this compound and the Importance of Solubility
This compound is a derivative of the rifamycin class of antibiotics. The therapeutic efficacy of any drug substance is intrinsically linked to its physicochemical properties, with solubility being one of the most critical parameters. Solubility dictates the bioavailability of a drug, influences its formulation development, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvents is paramount during all stages of drug discovery and development.
This guide outlines the standard experimental procedures for determining drug solubility and presents available solubility data for structurally related rifamycin compounds to offer a comparative context for future studies on this compound.
Quantitative Solubility Data of Related Rifamycin Derivatives
While specific data for this compound is unavailable, the following tables summarize the reported solubility of other key rifamycin antibiotics. This information can provide valuable insights into the expected solubility behavior of this compound and inform solvent selection for experimental studies.
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.12[1] |
| DMSO | ~3.3[1] |
| Dimethylformamide (DMF) | ~20[1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5[1] |
Table 2: Solubility of Rifamycin SV (sodium salt hydrate) in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~30[2] |
| DMSO | ~30[2] |
| Dimethylformamide | ~30[2] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25[2] |
Table 3: Solubility of Rifapentine in Various Solvents
| Solvent | Solubility Order (Highest to Lowest) |
| Chloroform | 1 |
| Methanol | 2 |
| Dichloromethane | 3 |
| Ethanol | 4 |
| Acetone | 5 |
| Qualitative order of solubility at temperatures ranging from 278 to 323 K.[3] |
Table 4: Solubility of Rifamycin S in Different Solvent Systems
| Solvent System | Observation |
| Isopropanol | Solubility increases with increasing temperature.[4][5] |
| Butyl Acetate | Solubility is much greater than in isopropanol at the same temperature.[4][5] |
| Isopropanol-Butyl Acetate Mix | Solubility first increases and then decreases with an increasing proportion of butyl acetate.[4][5] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, DMSO, buffers at various pH values). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration using a chemically inert filter (e.g., PTFE) may be necessary.
-
Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a stock solution.
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume from each well of the DMSO plate to a corresponding well of a plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Allow the plate to incubate for a set period (e.g., 1-2 hours). The point of precipitation can be detected by various methods, including nephelometry (light scattering), turbidimetry (absorbance), or visual inspection under a microscope.
-
Data Analysis: The kinetic solubility is the concentration in the well just before the first signs of precipitation.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Hypothetical Signaling Pathway for Rifamycin Action
Rifamycins, as a class, are known to inhibit bacterial DNA-dependent RNA polymerase. The following diagram illustrates a simplified, hypothetical signaling pathway that could be impacted by an antibiotic like this compound, leading to bacterial cell death.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Rifamexil Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Rifamexil. The described protocol is applicable for the analysis of this compound in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and robust, making it suitable for routine quality control and research applications.
Introduction
This compound is a semi-synthetic, rifamycin-based, non-systemic antibiotic. It is primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli and for the reduction in risk of overt hepatic encephalopathy recurrence. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in various biological matrices during pharmacokinetic and toxicological studies. This document outlines a robust HPLC method for the quantification of this compound, complete with detailed protocols and validation data.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid (60:40, v/v)[1] |
| Alternative: Phosphate buffer (pH 4.0) and Acetonitrile (40:60, v/v)[2] | |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 237 nm[1] or 292 nm[2] |
| Injection Volume | 50 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | 10 minutes[1] |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (Acetonitrile and 0.1% Acetic Acid)
-
Prepare 0.1% acetic acid by adding 1 mL of glacial acetic acid to 999 mL of HPLC grade water.
-
Mix 600 mL of acetonitrile with 400 mL of 0.1% acetic acid.
-
Degas the solution for 15 minutes using an ultrasonic bath.
-
Filter the mobile phase through a 0.45 µm membrane filter.[1]
3.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound working standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.[1]
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions.
3.1.3. Sample Preparation (from Tablets)
-
Weigh and powder 20 this compound tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.[2]
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions at different concentrations to establish a calibration curve.
-
Inject the prepared sample solutions.
-
The retention time for this compound is expected to be approximately 2.963 minutes.[2]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.03 - 30.00 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 89.59 - 98.84%[1] |
| Precision (RSD%) | Intra-day: 0.41 - 6.84%[1] Inter-day: 1.83 - 5.71%[1] |
| Limit of Detection (LOD) | 0.009 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound HPLC Analysis.
Sample Preparation Logic
This diagram outlines the logical steps involved in preparing a sample from a pharmaceutical formulation for HPLC analysis.
Caption: Sample Preparation from Tablets.
Conclusion
The HPLC method detailed in this application note is a reliable and validated procedure for the quantification of this compound in bulk and pharmaceutical dosage forms. The method's simplicity, accuracy, and precision make it an ideal tool for quality control and research purposes in the pharmaceutical industry. The provided protocols and validation data should enable researchers and scientists to readily implement this method in their laboratories.
References
Application Note: A Sensitive Bioassay for Determining Rifamexil Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamexil is a member of the rifamycin class of antibiotics, which are potent bactericidal agents.[1] Like other rifamycins such as rifampin and rifaximin, this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[2][] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of this polymerase, this compound effectively blocks RNA chain elongation, leading to a cessation of protein production and subsequent bacterial cell death.[][4]
This application note provides a detailed protocol for a sensitive and reproducible bioassay to determine the antimicrobial activity of this compound. The described method is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[5][6] This quantitative method is a gold standard in antimicrobial susceptibility testing and is crucial for the evaluation of new antimicrobial compounds.[7]
Mechanism of Action: Inhibition of Bacterial Transcription
This compound targets a fundamental process in bacterial survival. The diagram below illustrates the molecular mechanism by which this compound exerts its bactericidal effects.
Experimental Protocols
1. Principle of the Bioassay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. This assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[8][9] Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[5] This method allows for the simultaneous testing of multiple concentrations and bacterial strains, providing a comprehensive profile of the compound's antimicrobial potency.
2. Experimental Workflow
The following diagram outlines the major steps involved in performing the broth microdilution MIC assay for this compound.
3. Detailed Methodology
3.1. Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Incubator (37°C)
3.2. Protocol 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm), and corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay. This diluted suspension must be used within 30 minutes.
3.3. Protocol 2: Broth Microdilution MIC Assay
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting bacterial growth.
-
Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the positive control (growth, no drug) and well 12 as the negative control (sterility, no bacteria).
-
Serial Dilution:
-
Add 200 µL of the this compound stock solution, appropriately diluted in CAMHB to be 2x the highest desired final concentration, to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10. The result is a plate with 100 µL per well, containing decreasing concentrations of this compound.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. Do not add bacteria to well 12 (negative control). The final volume in each well is now 200 µL, and the drug concentrations are halved to their final values. The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.[5]
-
Reading Results:
-
Visually inspect the plate. The MIC is the lowest concentration of this compound at which no turbidity (bacterial growth) is observed.
-
Alternatively, results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest drug concentration that inhibits ≥90% of growth compared to the positive control.
-
Data Presentation and Analysis
Quantitative data from MIC assays should be presented clearly for comparative analysis.
Table 1: Example MIC Data for this compound Against Standard QC Strains
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.015 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1.0 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
Table 2: Comparative Activity of Rifamycins (Hypothetical Data)
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus spp. | This compound | ≤0.015 | 0.03 |
| Rifampin | ≤0.015 | 0.03 | |
| Rifaximin | ≤0.015 | 0.06 | |
| Enterococcus spp. | This compound | 0.5 | 2.0 |
| Rifampin | 1.0 | 4.0 | |
| Rifaximin | 0.25 | 2.0 | |
| Haemophilus influenzae | This compound | 0.25 | 0.5 |
| Rifampin | 1.0 | 1.0 | |
| Rifaximin | 0.25 | 0.25 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Secondary Mechanism: Modulation of Host Inflammatory Pathways
Beyond direct antibacterial action, some rifamycins like Rifaximin are known to interact with host cell signaling pathways.[10] For instance, Rifaximin can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating inflammatory responses. This activation leads to the downstream inhibition of the pro-inflammatory transcription factor NF-κB.[10] This secondary mechanism could be explored for this compound using a reporter gene assay in a relevant human cell line (e.g., intestinal epithelial cells).
The broth microdilution assay is a robust, sensitive, and highly standardized method for determining the in vitro activity of the novel antibiotic this compound. The detailed protocol provided herein offers a reliable framework for researchers in drug development to quantify its potency against a range of clinically relevant bacteria. The structured data presentation allows for clear comparison with existing antibiotics, facilitating the assessment of this compound's potential therapeutic value. Further investigation into secondary, host-mediated mechanisms may provide additional insights into its complete pharmacological profile.
References
- 1. Rifamycins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifamycins in Mycobacterial Infection Models
A Note on Terminology: The term "Rifamexil" did not yield specific results in scientific literature. It is possible that this is a less common name or a misspelling of a member of the rifamycin class of antibiotics. This document provides a comprehensive overview of the application of well-established and next-generation rifamycins in mycobacterial infection models, which should serve as a valuable resource for researchers in this field.
Rifamycins are a cornerstone of treatment for mycobacterial infections, most notably tuberculosis. Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which ultimately blocks RNA synthesis.[1][2][3][4][5] This class of antibiotics includes well-known drugs such as rifampicin (rifampin), rifabutin, and rifapentine, as well as newer derivatives developed to overcome resistance and improve efficacy.[6][7][8] These notes provide an overview of their application in various in vitro and in vivo mycobacterial infection models.
Data Presentation
In Vitro Activity of Rifamycins against Mycobacterium tuberculosis
The following table summarizes the minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of various rifamycins against Mycobacterium tuberculosis.
| Rifamycin Derivative | M. tuberculosis Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Rifampin | H37Rv | 0.1 (in serum-free media) | >160 (24h exposure) | [9][10] |
| Rifampin | H37Rv | 1.0 (in 50% serum) | - | [10] |
| Rifabutin | Rifampicin-resistant isolates | ≤0.5 | - | [11] |
| Rifapentine | - | - | - | [12] |
| KRM-1648 (Rifalazil) | H37Rv | - | 0.15 - 0.3 (24h exposure) | [9] |
In Vitro Activity of Rifamycins against Non-Tuberculous Mycobacteria (NTM)
The activity of rifamycins against NTM species is also a critical area of research.
| Rifamycin Derivative | NTM Species | MIC (µg/mL) | Reference |
| Rifampin | M. avium | - | [12] |
| Rifabutin | M. avium | - | [12] |
| Rifapentine | M. avium | - | [12] |
| CGP-7040 | M. avium | Susceptible range | [12] |
| P-DEA | M. avium | Moderately susceptible range | [12] |
| C25-substituted derivatives | M. abscessus clinical isolates | Superior antibacterial activity | [6][7] |
In Vivo Efficacy of Rifamycins in Murine Tuberculosis Models
Murine models are instrumental in evaluating the therapeutic potential of new anti-mycobacterial agents.
| Rifamycin Derivative | Mouse Model | Dosing Regimen | Outcome | Reference |
| KRM-1648 (Rifalazil) | Experimental murine tuberculosis | 1 and 3 mg/kg | Significant therapeutic effects, prolonged survival times compared to rifampin. | [9] |
| KRM-1648 (3 mg/kg) + Isoniazid (3 mg/kg) + Ethambutol (10 mg/kg) | Experimental murine tuberculosis | - | Much more activity than Rifampin (10 mg/kg) + Isoniazid (3 mg/kg) + Ethambutol (10 mg/kg). | [9] |
| Rifapentine | Murine model | - | Promising activity, but needs to be strengthened in certain conditions. | [8] |
| Next-generation rifamycins | Murine model of M. abscessus lung infection | Single agents | As effective as a standard-of-care four-drug combination. | [6][7] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.[13]
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Rifamycin compound stock solution (in DMSO)
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
Incubator at 37°C
Procedure:
-
Prepare a serial two-fold dilution of the rifamycin compound in 7H9 broth in the 96-well plate. Final concentrations may range from 128 to 0.125 µM.[13]
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microplate containing the drug dilutions. Include a drug-free control well.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue or a resazurin solution to each well.
-
Continue incubation for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change from blue (no growth) to pink (growth).
Protocol 2: Intracellular Activity Assay in Macrophages
This protocol assesses the ability of a rifamycin to kill mycobacteria residing within macrophages.[13][14]
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis culture (e.g., Erdman or H37Rv)
-
Cell culture medium (e.g., DMEM or RPMI 1640) with fetal bovine serum (FBS)
-
Rifamycin compound
-
Lysis buffer (e.g., 0.1% saponin)
-
7H10 or 7H11 agar plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 2-4 hours.
-
Wash the cells with warm media to remove extracellular bacteria.
-
Add fresh media containing various concentrations of the rifamycin compound. Include a drug-free control.
-
Incubate the plates for 2 to 4 days.
-
At desired time points, lyse the macrophages with lysis buffer to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU).
-
Calculate the reduction in CFU compared to the drug-free control to determine intracellular bactericidal activity.
Protocol 3: Murine Aerosol Infection Model for Tuberculosis
This is a standard model to evaluate the in vivo efficacy of anti-tuberculosis drugs.[15][16]
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Aerosol infection chamber
-
Mycobacterium tuberculosis culture (e.g., H37Rv or a clinical isolate)
-
Rifamycin compound formulated for oral or parenteral administration
-
Animal housing facilities with appropriate biosafety levels
Procedure:
-
Infect mice with a low dose of M. tuberculosis (e.g., 50-100 CFU) via the aerosol route.[15]
-
Allow the infection to establish for a period of 2 to 4 weeks.
-
Initiate treatment with the rifamycin compound, administered daily or intermittently at various doses. Include an untreated control group.
-
Monitor the health of the mice throughout the experiment.
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on 7H10 or 7H11 agar to determine the bacterial load (CFU).
-
Compare the CFU counts in the organs of treated mice to the untreated control group to assess the drug's efficacy.
Visualizations
Mechanism of Action of Rifamycins
Caption: Mechanism of action of rifamycins against mycobacteria.
General Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for testing rifamycin efficacy in a murine model.
Workflow for In Vitro Intracellular Activity Assay
Caption: Workflow for assessing intracellular activity of rifamycins.
References
- 1. Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of rifampin on Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 6. Next-generation rifamycins for the treatment of mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro bactericidal and in vivo therapeutic activities of a new rifamycin derivative, KRM-1648, against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro activity of rifabutin against rifampicin-resistant Mycobacterium tuberculosis isolates with known rpoB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bactericidal activity in vitro of various rifamycins against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifamexil as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamexil is a semi-synthetic antibiotic belonging to the rifamycin class of antimicrobial agents. Like other rifamycins, its mechanism of action is presumed to be the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing RNA synthesis and bacterial growth.[1][2] The use of well-characterized reference standards is a fundamental requirement for accurate and reproducible research in antibiotic development, antimicrobial susceptibility testing, and quality control of pharmaceutical preparations.[3][4] A reference standard with a known purity and potency ensures the reliability of experimental results, allowing for meaningful comparisons of data across different laboratories and studies.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in antibiotic research. Due to the limited publicly available data specifically for this compound, this guide incorporates information and methodologies from closely related and well-studied rifamycins, such as Rifampicin and Rifaximin, to provide comprehensive and practical guidance.[5][6]
Physicochemical Properties and Handling
A thorough characterization of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use. The table below summarizes the known properties of this compound and representative data for the broader rifamycin class.
| Property | This compound | Representative Rifamycin Data (Rifampicin) |
| Chemical Formula | C42H55N3O11S[7] | C43H58N4O12[6] |
| Molecular Weight | 809.97 g/mol [7] | 822.94 g/mol [6] |
| Appearance | - | Red to orange crystalline powder[8] |
| Solubility | - | Freely soluble in chloroform; soluble in ethyl acetate and methanol.[8] |
| Storage Conditions | - | 2-8°C, protected from light and moisture.[6][9] |
Note: The purity and potency of each specific lot of this compound reference standard must be confirmed by the user through appropriate analytical methods.
Application Notes
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the this compound reference standard should be determined using a stability-indicating HPLC method. This ensures that the main peak corresponds to the active substance and that any impurities or degradation products are adequately separated and quantified. A monolithic C18 column can be used for rapid and reproducible analysis of rifamycins and their related compounds.[10]
Potency Determination by Microbiological Assay
The biological activity, or potency, of the this compound reference standard should be determined using a microbiological assay. This is typically done by comparing the inhibition of growth of a susceptible microorganism by the this compound reference standard to that of a primary international standard.[11]
Stability Studies
The stability of the this compound reference standard in both solid form and in solution should be evaluated under various storage conditions (e.g., temperature, humidity, light).[12][13][14] This information is critical for establishing appropriate storage conditions and expiration dates. Long-term stability studies have shown that some antibiotic reference standards can remain stable for many years when stored correctly.[11]
Use in Antimicrobial Susceptibility Testing (AST)
This compound reference standard is essential for determining the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial strains.[15][16] The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The reference standard is used to prepare accurate serial dilutions for these assays.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of rifamycins.[10][17]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monopotassium phosphate
-
Citric acid
-
Water (HPLC grade)
-
C18 monolithic column
2. Preparation of Mobile Phase:
-
Prepare a solution of 0.075 M monopotassium phosphate and 1.0 M citric acid in water.
-
The mobile phase consists of a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[10]
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 monolithic column |
| Mobile Phase | Methanol:Acetonitrile:0.075 M KH2PO4:1.0 M Citric Acid (28:30:38:4)[10] |
| Flow Rate | 2 mL/min[10] |
| Injection Volume | 10 µL[10] |
| Detection Wavelength | 254 nm[10] |
| Column Temperature | Ambient |
| Run Time | < 15 minutes[10] |
4. System Suitability:
-
Inject a standard solution of this compound and verify the following:
-
Tailing factor is not more than 2.0.
-
Theoretical plates are not less than 2000.
-
Relative standard deviation (RSD) for replicate injections is not more than 2.0%.
-
5. Procedure:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Inject the solution into the HPLC system and record the chromatogram.
-
Calculate the purity of the reference standard by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for MIC determination.[18][19][20]
1. Materials and Reagents:
-
This compound Reference Standard
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1280 µg/mL.
3. Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. The 11th well serves as a positive control (no antibiotic) and the 12th well as a negative control (no bacteria).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 5 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
| Well | This compound Concentration (µg/mL) | Growth |
| 1 | 64 | - |
| 2 | 32 | - |
| 3 | 16 | - |
| 4 | 8 | - |
| 5 | 4 | + |
| 6 | 2 | + |
| 7 | 1 | + |
| 8 | 0.5 | + |
| 9 | 0.25 | + |
| 10 | 0.125 | + |
| 11 | 0 (Positive Control) | + |
| 12 | 0 (Negative Control) | - |
| Result: The MIC in this example is 8 µg/mL. |
Visualizations
Caption: Mechanism of action of rifamycin antibiotics.
Caption: Workflow for qualifying a new reference standard batch.
Caption: Experimental workflow for MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. International reference standards for Antibiotics (WHO) Reference Materials | LGC Standards [lgcstandards.com]
- 4. Antibiotic Standards | Biologics [usp.org]
- 5. Polymorphism-structure relationships of this compound, an antibiotic rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. リファンピシン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rifampin Pharmaceutical Secondary Standard; Certified Reference Material 13292-46-1 [sigmaaldrich.com]
- 10. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 13. research.wur.nl [research.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. EUCAST: MIC Determination [eucast.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
Application Note: Cell Culture Protocols for Testing Rifamexil Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamexil, a member of the rifamycin class of antibiotics, is primarily known for its antibacterial properties. The mechanism of action for rifamycins involves the inhibition of the beta subunit of bacterial DNA-dependent RNA polymerase, which blocks transcription and leads to bacterial cell death[1][][3][4][5]. While highly selective for prokaryotic RNA polymerase, it is crucial to evaluate the potential cytotoxic effects of this compound on mammalian cells to ensure its safety for therapeutic use. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell culture-based assays.
The following protocols describe methods to quantify cell viability, detect apoptosis, and measure oxidative stress, providing a comprehensive profile of this compound's potential cytotoxic effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7]. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals[6][8].
Materials:
-
Selected mammalian cell line (e.g., HepG2, L929)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂[9].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C[6][10].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to reduce background noise[6].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V[11]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity[12].
Materials:
-
Selected mammalian cell line
-
6-well sterile plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells[12].
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes[11][13].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[13].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[13].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[13].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[13].
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Assessment of Oxidative Stress by ROS Detection
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of drug-induced cytotoxicity[14][15][16]. The presence of ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Selected mammalian cell line
-
96-well black, clear-bottom sterile plates
-
This compound stock solution
-
DCFDA or other ROS detection reagent
-
Culture medium without phenol red or serum
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of the ROS detection probe (e.g., 10 µM DCFDA) in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess probe.
-
Compound Treatment: Add 100 µL of this compound at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCFDA) at different time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.
-
Data Analysis: Express the results as the fold change in fluorescence intensity compared to the vehicle-treated control cells.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) | Cell Viability (%) after 72h (Mean ± SD) |
|---|---|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 10 | 85.7 ± 5.2 | 78.4 ± 4.7 | 65.3 ± 6.1 |
| 50 | 60.1 ± 4.8 | 45.3 ± 5.5 | 30.8 ± 4.9 |
| 100 | 41.5 ± 3.6 | 25.9 ± 3.8 | 15.2 ± 3.1 |
| IC₅₀ (µM) | ~75 | ~55 | ~40 |
Table 2: Apoptotic Effects of this compound after 48h Treatment
| Concentration (µM) | Healthy Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
|---|---|---|---|
| 0 (Vehicle Control) | 95.1 ± 2.1 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| 10 | 88.4 ± 3.5 | 8.5 ± 1.2 | 3.1 ± 0.9 |
| 50 | 55.2 ± 4.6 | 35.8 ± 3.3 | 9.0 ± 2.4 |
| 100 | 20.7 ± 4.1 | 50.3 ± 4.9 | 29.0 ± 5.2 |
Visualizations
Caption: Experimental workflow for this compound cytotoxicity testing.
Caption: Potential cytotoxicity pathways of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 15. innoprot.com [innoprot.com]
- 16. biomol.com [biomol.com]
Application Notes and Protocols: In Vitro Susceptibility Testing of Rifaximin Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity. Its action is largely contained within the gastrointestinal tract due to its poor absorption, making it a valuable agent for the treatment of various gastrointestinal bacterial infections. This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of clinical bacterial isolates to Rifaximin. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Rifaximin exerts its antimicrobial effect by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing bacterial RNA synthesis.[1] This action ultimately leads to the cessation of protein synthesis and bacterial cell death. Beyond its direct bactericidal/bacteriostatic effects, Rifaximin has been shown to modulate bacterial virulence and pathogenicity by reducing bacterial adherence to epithelial cells and translocation across the gastrointestinal lining.[2] It may also exert anti-inflammatory effects by activating the pregnane X receptor.[2]
Data Presentation: In Vitro Susceptibility of Clinical Isolates to Rifaximin
The following table summarizes the minimum inhibitory concentration (MIC) values of Rifaximin against a variety of clinically relevant bacterial isolates. These values have been compiled from multiple studies.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 90 | - | - | ≤32 (for 96.9% of Enterobacteriaceae) | [3] |
| Shigella spp. | 90 | - | - | - | [3] |
| Salmonella enterica | 90 | - | - | - | [3] |
| Campylobacter spp. | 90 | - | - | ≥128 (for 90% of isolates) | [3] |
| Staphylococcus spp. | - | ≤0.015 | - | - | [4] |
| Streptococcus spp. | - | ≤0.03-0.12 | - | - | [4] |
| Enterococcus spp. | - | 0.25-2 | - | - | [4] |
| Haemophilus influenzae | - | 0.25 | - | - | [4] |
| Moraxella catarrhalis | - | ≤0.03 | - | - | [4] |
| Neisseria gonorrhoeae | - | 0.25 | - | - | [4] |
| Gardnerella vaginalis | - | - | - | ≤1 | [4] |
| Bacteroides spp. | - | - | - | ≤1 | [4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for reproducible and comparable results. The following protocols are based on CLSI and EUCAST guidelines.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Rifaximin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
Protocol:
-
Preparation of Rifaximin Stock Solution: Prepare a stock solution of Rifaximin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Rifaximin stock solution in CAMHB to achieve final concentrations ranging from 256 µg/mL to 0.03 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure, overnight culture in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Rifaximin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is an alternative for determining the MIC.
Materials:
-
Rifaximin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Inoculum replicating apparatus
Protocol:
-
Preparation of Rifaximin-Containing Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of Rifaximin.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Rifaximin that inhibits the growth of the bacteria.
Disk Diffusion Method
This method is used to determine the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent.
Materials:
-
Rifaximin disks (concentration to be determined based on MIC breakpoints)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of an MHA plate.
-
Disk Application: Aseptically apply the Rifaximin disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from CLSI or EUCAST.
Experimental Workflow
The following diagram outlines the general workflow for in vitro susceptibility testing.
Quality Control
It is imperative to perform quality control testing with each batch of susceptibility tests. Standard ATCC® reference strains with known Rifaximin MIC values should be included to ensure the accuracy and reproducibility of the results. Refer to the latest CLSI M100 or EUCAST QC tables for appropriate QC strains and expected ranges.[5][6]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vitro susceptibility testing of clinical isolates to Rifaximin. Adherence to standardized methodologies, such as those outlined by CLSI and EUCAST, is essential for generating reliable data that can inform clinical decision-making and support antimicrobial drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. iacld.com [iacld.com]
Application Notes and Protocols for Studying the Pharmacokinetics of Rifampin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Rifampin, a key antibiotic of the rifamycin class, in various preclinical animal models. Due to the limited specific information available for "Rifamexil," this document focuses on the well-studied and structurally related compound, Rifampin. The principles and methodologies described herein are largely applicable to other rifamycin derivatives.
Introduction to Rifampin Pharmacokinetics
Rifampin is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1][2] Its pharmacokinetic profile is characterized by rapid absorption, wide distribution into tissues and fluids, and extensive metabolism primarily in the liver.[2][3][4] A key feature of Rifampin is its potent induction of cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions and auto-induction, where it enhances its own metabolism over time.[1][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Rifampin in preclinical animal models is crucial for predicting its behavior in humans and optimizing therapeutic regimens.
Common Animal Models for Pharmacokinetic Studies
The most frequently used animal models for evaluating the pharmacokinetics of Rifampin include mice, rats, and rabbits. The choice of model often depends on the specific research question, with mice being common for initial screening and efficacy studies, while rats and rabbits can provide data that may be more readily extrapolated to humans.
Quantitative Pharmacokinetic Data of Rifampin in Animal Models
The following tables summarize key pharmacokinetic parameters of Rifampin in mice, rats, and rabbits from various studies. These values can vary depending on the strain, sex, age of the animals, and the experimental conditions.
Table 1: Pharmacokinetic Parameters of Rifampin in Mice
| Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 10 mg/kg oral | 11.41 | 1.78 | 132.9 | 6.77 | [5] |
| 10 mg/kg oral | 10.58 ± 0.28 | 1.33 ± 0.58 | 139.7 ± 10.7 | 7.61 ± 1.32 | [5] |
| 10 mg/kg IV | 17 µg/mL (plasma) | - | 45 µg·h/mL (AUC0-6) | - | [6] |
Table 2: Pharmacokinetic Parameters of Rifampin in Rats
| Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Bioavailability (%) | Reference |
| 25 mg/kg oral | - | - | - | 60-85 | [7] |
| 50 mg/kg oral | - | - | - | 60-85 | [7] |
| 30 mg/kg oral (fasted) | Significantly higher than fed | - | Significantly higher than fed | - | [8] |
| 30 mg/kg oral (fed) | Reduced by 40% vs. fasted | - | Reduced by 40% vs. fasted | - | [8] |
Table 3: Pharmacokinetic Parameters of Rifampin in Rabbits
| Dose and Route | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Tissue Penetration | Reference |
| 10 mg/kg IV | 17 | 45 (AUC0-6) | - | Good penetration into lung tissues | [6] |
| Single Dose | - | - | Longer in lung tissue than plasma | Penetration coefficient of 1.0 into caseum | [6][9] |
Experimental Protocols
The following are detailed protocols for conducting in vivo pharmacokinetic studies of Rifampin in animal models.
Protocol for Oral Administration Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Rifampin following a single oral gavage administration in mice.
Materials:
-
Rifampin
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Male or female BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a suspension of Rifampin in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of Rifampin (e.g., 10 mg/kg) to each mouse via oral gavage.[10] Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein.
-
Plasma Separation: Immediately place the blood samples into heparinized microcentrifuge tubes. Centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Rifampin in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Protocol for Intravenous Administration Pharmacokinetic Study in Rabbits
Objective: To determine the pharmacokinetic profile of Rifampin following a single intravenous bolus administration in rabbits.
Materials:
-
Rifampin for injection
-
Sterile saline
-
New Zealand White rabbits
-
Catheters for dosing and blood collection
-
Syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Catheterization: Acclimate rabbits to the experimental environment. Surgically implant catheters in a suitable artery (for blood sampling) and vein (for drug administration) and allow for recovery.
-
Dose Preparation: Dissolve Rifampin in sterile saline to the desired concentration.
-
Dosing: Administer a single intravenous bolus of Rifampin (e.g., 10 mg/kg) through the venous catheter.[6] Record the precise time of administration.
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the arterial catheter at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Plasma Separation: Process the blood samples to obtain plasma as described for the mouse protocol.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify Rifampin concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.
Signaling Pathways and Experimental Workflows
Rifampin Metabolism via PXR Activation
Rifampin is a well-known inducer of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug-metabolizing enzymes.[11][12] Activation of PXR by Rifampin leads to the transcriptional upregulation of CYP3A4, the primary enzyme responsible for its metabolism.[11][13] This signaling pathway is a key mechanism underlying Rifampin's drug-drug interactions.
Caption: Rifampin activation of the PXR signaling pathway.
General Workflow for an In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
Caption: General workflow of an in vivo pharmacokinetic study.
Conclusion
The selection of an appropriate animal model and a well-designed experimental protocol are fundamental to obtaining reliable and translatable pharmacokinetic data for Rifampin. The information and protocols provided in these application notes serve as a valuable resource for researchers in the field of drug development and infectious disease. Careful consideration of the species-specific differences in drug metabolism and disposition is essential for the successful extrapolation of preclinical findings to clinical practice.
References
- 1. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Food on Rifampicin Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pregnane X Receptor in Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampicin-Activated Human Pregnane X Receptor and CYP3A4 Induction Enhance Acetaminophen-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Rifamexil MIC and MBC Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamexil is a rifamycin-class antimicrobial agent. As with any new or existing antibiotic, determining its potency against relevant bacterial strains is a cornerstone of preclinical development and clinical microbiology. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters used to evaluate the in vitro activity of an antimicrobial agent. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[1] These values are fundamental for drug discovery, resistance monitoring, and guiding therapeutic choices.
These application notes provide detailed protocols for determining the MIC and MBC of this compound using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Expected MIC and MBC Ranges for Rifamycin-Class Antibiotics
The following tables summarize typical MIC and MBC values for rifamycin-class antibiotics against common bacterial species. These values for related compounds like Rifampicin and Rifaximin can serve as a preliminary guide for the expected activity of this compound. Actual values for this compound must be determined experimentally.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Rifampicin
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.002 - 1[2][3] |
| Escherichia coli | 25922 | 8 - 100[2][4] |
| Pseudomonas aeruginosa | 27853 | >64 |
| Enterococcus faecalis | 29212 | 1 - 8 |
| Streptococcus pneumoniae | 49619 | ≤ 0.03 - 0.12 |
Table 2: Representative Minimum Bactericidal Concentration (MBC) Values for Rifampicin
| Bacterial Species | ATCC Strain | MBC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.015 - 4 |
| Escherichia coli | 25922 | >128 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Enterococcus faecalis | 29212 | 16 - 64 |
| Streptococcus pneumoniae | 49619 | 0.12 - 1 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC and MBC Determination
This method is considered the gold standard for determining MIC values and is readily adaptable for MBC determination.[1]
1.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or methanol for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
1.2. Preparation of this compound Stock Solution
-
Accurately weigh this compound powder.
-
Dissolve in a suitable solvent like DMSO or methanol to a high concentration (e.g., 1280 µg/mL). Rifamycins are often soluble in these organic solvents.
-
Further dilutions should be made in CAMHB.
1.3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.10).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
1.4. MIC Assay Procedure
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
The final column can serve as a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
1.5. MBC Assay Procedure
-
Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread each aliquot onto a separate, appropriately labeled TSA or Blood Agar plate.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 2: Agar Dilution for MIC Determination
This method is useful for testing multiple bacterial strains simultaneously against a single antibiotic.[5][6]
2.1. Materials
-
This compound powder
-
Solvent (DMSO or methanol)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35 ± 2°C)
2.2. Preparation of this compound-Containing Agar Plates
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent or sterile water at 10 times the final desired concentration.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the final desired concentrations.
-
Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
2.3. Inoculum Preparation
-
Prepare a standardized inoculum for each bacterial strain as described in the broth microdilution protocol (section 1.3).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
2.4. Inoculation and Incubation
-
Spot-inoculate a fixed volume (e.g., 1-10 µL) of each prepared bacterial suspension onto the surface of the this compound-containing and control agar plates. A multi-point inoculator can be used for this purpose.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
2.5. Reading the MIC
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, ignoring a faint haze or a single colony.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Rifamexil in Combination with Other Antimicrobial Agents
Introduction
Rifamycins, including Rifampin and its derivative Rifamexil, are potent bactericidal antibiotics that function by inhibiting DNA-dependent RNA polymerase in a wide range of bacteria.[1] Due to the rapid emergence of resistance when used as monotherapy, rifamycins are frequently employed in combination with other antimicrobial agents.[1][2] This approach not only mitigates the development of resistance but can also lead to synergistic interactions, resulting in enhanced efficacy against various pathogens, particularly in the context of biofilm-associated infections.[1][3]
These application notes provide an overview of the synergistic potential of rifamycins when combined with other antimicrobials and detail the experimental protocols required to evaluate these interactions.
Rationale for Combination Therapy
The primary motivations for utilizing rifamycins in combination with other antimicrobial agents include:
-
Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Prevention of Resistance: Combination therapy can suppress the emergence of resistant mutants.[4]
-
Broadened Spectrum of Activity: The combination can be effective against a wider range of microorganisms.
-
Dose Reduction: Synergistic effects may allow for the use of lower doses of each agent, potentially reducing toxicity.
Signaling Pathway Inhibition
Rifamycins, including Rifampin, exert their antimicrobial effect by targeting the bacterial DNA-dependent RNA polymerase, a crucial enzyme in the transcription process. This inhibition prevents the synthesis of messenger RNA (mRNA) and subsequently blocks protein synthesis, leading to bacterial cell death. The combination with other antimicrobial agents that have different mechanisms of action can lead to a multi-pronged attack on the bacterial cell, resulting in synergistic killing. For instance, a cell wall synthesis inhibitor (e.g., a beta-lactam) can increase the permeability of the bacterial cell wall, facilitating the entry of the rifamycin to its intracellular target.
References
- 1. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rifampicin-containing combinations are superior to combinations of vancomycin, linezolid and daptomycin against Staphylococcus aureus biofilm infection in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antimicrobial activity of rifampin: emphasis on the relation to phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Rifamexil synthesis and improving yield
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Rifamexil. The information is presented in a clear question-and-answer format to assist researchers in optimizing their experimental outcomes and improving yield.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for this compound synthesis?
A1: this compound is a semi-synthetic derivative of rifamycin P. Rifamycin P can be produced through fermentation of a mutant strain of Nocardia mediterranea or by chemical modification of rifamycin S.[1]
Q2: Can you provide a general overview of the synthetic approach for this compound?
A2: The synthesis of this compound involves the chemical modification of rifamycin P. A key publication in the Journal of Medicinal Chemistry describes the preparation of a series of rifamycin P derivatives, including this compound. While the full detailed protocol is not publicly available through general searches, the abstract indicates that the structures of these derivatives were confirmed using 1H NMR, IR, UV, and LC/MS.[1]
Q3: What are some common challenges in the synthesis of rifamycin derivatives that might be applicable to this compound?
A3: The synthesis of rifamycin derivatives, such as the closely related Rifaximin, often involves multi-step processes that can present several challenges. These may include:
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Side Reactions: The complex structure of the rifamycin core makes it susceptible to various side reactions, potentially leading to a mixture of products and reducing the overall yield.
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Purification: The separation of the desired product from starting materials, byproducts, and isomers can be challenging and may require multiple chromatographic steps.
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Stability: Rifamycin compounds can be sensitive to factors such as pH, light, and temperature, which can lead to degradation if not properly controlled throughout the synthesis and purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the limiting reagent. |
| Side Product Formation | Analyze the reaction mixture to identify major side products. Adjusting reaction conditions such as temperature, solvent, or catalyst may help to minimize their formation. For example, in the synthesis of related compounds, controlling the pH is crucial to prevent unwanted side reactions. |
| Product Degradation | Rifamycins can be unstable under certain conditions. Ensure that the reaction and work-up are performed under an inert atmosphere if the molecule is sensitive to oxidation. Protect the reaction from light if it is light-sensitive. Maintain the recommended temperature throughout the process. |
| Inefficient Purification | Optimize the purification method. This may involve trying different solvent systems for chromatography, using a different type of stationary phase, or employing an alternative purification technique such as crystallization. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities | If impurities are co-eluting with the product during chromatography, try a different solvent system with a different polarity or a different stationary phase. Two-dimensional chromatography could also be an option for complex mixtures. |
| Product Tailing on Chromatography | Tailing can be caused by interactions between the compound and the stationary phase. Adding a small amount of a modifier (e.g., a weak acid or base) to the eluent can sometimes resolve this issue. |
| Formation of Emulsions during Extraction | Emulsions can form during aqueous work-up, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion. Alternatively, filtering the mixture through a pad of celite may be effective. |
Experimental Workflow and Logic
The following diagram illustrates a generalized logical workflow for troubleshooting common issues in a multi-step chemical synthesis, which is applicable to the synthesis of this compound.
Caption: A logical workflow for troubleshooting chemical synthesis.
Signaling Pathway in Drug Action
While the direct signaling pathway of this compound is not detailed in the available literature, rifamycins as a class of antibiotics are known to target bacterial RNA polymerase. The following diagram illustrates this general mechanism of action.
Caption: General mechanism of action for rifamycin antibiotics.
References
Technical Support Center: Optimizing Rifamexil Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rifamexil dosage for their in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the rifamycin class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for transcription and protein synthesis in prokaryotic cells.[1] In the context of gastrointestinal applications, related compounds like Rifaximin have been shown to modulate gut-immune signaling and reduce bacterial virulence without significantly altering the overall bacterial count.[2] It is important to consider that while the primary target is bacterial, off-target effects on mammalian cells can occur, especially at higher concentrations.
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration for this compound in every cell line is not established in the provided literature. However, based on data for the related compound Rifampicin, in vitro studies have used concentrations ranging from 10 µg/mL to 200 µg/mL.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A serial dilution approach is recommended to test a wide range of concentrations initially.[4]
Q3: How should I prepare a stock solution of this compound?
This compound, similar to other rifamycins, is sparingly soluble in aqueous solutions.[5]
-
Solvents: It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[5]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Storage: Store the stock solution at -20°C, protected from light, to maintain stability.[4] For aqueous solutions, it is not recommended to store them for more than one day.[5]
-
Final Dilution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: How can I determine the optimal treatment duration?
The optimal treatment duration is dependent on your cell type's doubling time and the specific biological question you are investigating.[6] A time-course experiment is recommended. Start with a range of time points, for instance, 24, 48, and 72 hours, while keeping the this compound concentration constant.[3][4]
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your experiments. Start with a broad range of concentrations and narrow it down. |
| Solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques and test your cell lines for mycoplasma. |
| Incorrect storage or handling of this compound. | Store the stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to your dose-response curve to select a concentration that is expected to elicit a biological response without causing excessive cytotoxicity. |
| Treatment duration is too short. | Increase the incubation time with this compound. Monitor the cells at multiple time points (e.g., 24, 48, 72 hours). |
| This compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| The chosen cell line is not sensitive to this compound. | Consider using a different cell line or a positive control compound known to elicit a response in your chosen cell line to validate the experimental setup. |
| The assay is not sensitive enough to detect the effect. | Use a more sensitive assay to measure your endpoint. Ensure your plate reader and other equipment are properly calibrated and configured for the assay.[7] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in drug response. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug dilution. | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of the stock solution before dilution. |
| Variations in cell culture conditions. | Maintain consistent cell culture conditions, including temperature, CO2 levels, and humidity. Use the same batch of media and supplements for all related experiments. |
Data Presentation
Table 1: Solubility of Rifamycin Analogs
| Compound | Solvent | Solubility |
| Rifaximin | Ethanol | ~30 mg/mL |
| DMSO | ~10 mg/mL | |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |
| Rifampicin | DMSO | ~100 mg/mL |
| Methanol (25°C) | 16 mg/mL | |
| Chloroform (25°C) | 349 mg/mL | |
| Water (25°C, pH 7.3) | 2.5 mg/mL |
Data extrapolated from product information sheets for related compounds.[5][8]
Table 2: Example Dose-Response Data for a Hypothetical Cytotoxicity Assay
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 85 ± 6.2 |
| 50 | 52 ± 7.8 |
| 100 | 21 ± 5.5 |
| 200 | 5 ± 2.3 |
This is example data and should be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cytotoxicity Assay (MTT/XTT or Resazurin-based)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, XTT, or resazurin) to each well according to the manufacturer's instructions.[9]
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Incubation with Reagent: Incubate the plate for the time specified in the assay protocol to allow for the conversion of the substrate by viable cells.
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Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Troubleshooting inconsistent experimental results.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rifamexil Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Rifamexil in aqueous media.
Disclaimer: this compound is a rifamycin derivative, and like related compounds such as Rifaximin and Rifampicin, it is characterized by poor aqueous solubility. While specific solubility data for this compound is limited in publicly available literature, the strategies outlined below are based on established and effective methods for enhancing the solubility of these structurally similar molecules and are expected to be highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound, being a rifamycin derivative, is a large, hydrophobic molecule with limited solubility in water and neutral aqueous buffers. Its complex structure contributes to strong intermolecular forces in the solid state, which are not easily overcome by the polar interactions of water molecules. The solubility of related compounds, like rifampicin, is also pH-dependent.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The most common and effective strategies for enhancing the aqueous solubility of poorly soluble drugs like this compound fall into three main categories:
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Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly increase its apparent solubility.
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Formation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
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Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds.
Q3: Which cyclodextrin is best for solubilizing this compound?
A3: For the related compound rifampicin, β-cyclodextrin (βCD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have proven effective.[1][2] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. The choice of cyclodextrin may also depend on the specific experimental conditions, such as pH.
Q4: Can I use surfactants to improve this compound solubility?
A4: Yes, surfactants can be used to enhance the solubility of poorly soluble drugs. In studies with the related compound Rifaximin, the addition of a surfactant like sodium deoxycholate to a cyclodextrin formulation to create a ternary complex further improved its solubility.[3]
Q5: How do I choose between cyclodextrin complexation and solid dispersion?
A5: The choice depends on the desired application and the required fold-increase in solubility. Cyclodextrin complexation is often straightforward for preparing solutions for in vitro experiments. Solid dispersions can be highly effective for improving oral bioavailability in solid dosage forms.[4][5] A decision tree for selecting a suitable method is provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Issue 1: Low solubility of this compound in neutral pH buffer (e.g., PBS pH 7.4).
Possible Cause: Inherent low aqueous solubility of the this compound molecule.
Solutions:
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Cyclodextrin Complexation:
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Recommendation: Prepare an inclusion complex with HP-β-CD. Studies on the analogous compound rifampicin have shown significant solubility enhancement with cyclodextrins.[1][6]
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Quick Test: Prepare a stock solution of HP-β-CD in your buffer and add this compound. Shake or sonicate and observe for improved dissolution compared to the buffer alone.
-
-
Co-solvent System:
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Recommendation: Use a mixture of an organic solvent and your aqueous buffer. Ethanol or Polyethylene Glycol (PEG) 400 are common choices.
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Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability in cell-based assays).
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Issue 2: Precipitation of this compound upon dilution of a stock solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
Solutions:
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Formulate with Cyclodextrins: Prepare the initial stock solution with an appropriate concentration of a cyclodextrin like HP-β-CD to keep this compound in solution upon dilution.
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Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween 80, in the final dilution medium to maintain solubility.
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Optimize the Co-solvent Concentration: If using a co-solvent, ensure that the final concentration after dilution is sufficient to keep this compound dissolved.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of Rifaximin and Rifampicin, which can serve as a guide for experiments with this compound.
Table 1: Solubility Enhancement of Rifaximin using Cyclodextrins
| System | Fold Increase in Solubility | Stability Constant (K) | Reference |
| Rifaximin-β-Cyclodextrin (Binary) | 4.3 | 126 M⁻¹ | [3] |
| Rifaximin-β-Cyclodextrin-Sodium Deoxycholate (Ternary) | 11.9 | 267 M⁻¹ | [3] |
Table 2: Solubility of Rifampicin at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 4.0 | 0.31 | [1] |
| 7.0 | 0.87 | [1] |
| 9.0 | 1.40 | [1] |
Table 3: Dissolution of Rifampicin from Inclusion Complexes
| Formulation | % Released in 2 hours | Reference |
| Pure Rifampicin | < 10% | [1] |
| Rifampicin-Cyclodextrin Inclusion Complexes | > 60% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
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Dissolution: Dissolve a 1:1 molar ratio of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable organic solvent (e.g., ethanol).
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Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
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Drying: Dry the resulting solid complex in a vacuum oven to remove any residual solvent.
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Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffractometry (XRD).
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Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000) in a common organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
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Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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Drying: Dry the resulting solid dispersion under vacuum for 24 hours to ensure complete removal of the solvent.
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Sieving: Pass the dried solid dispersion through a sieve to obtain a uniform particle size.
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Evaluation: Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.
Protocol 3: Quantification of this compound (UV-Vis Spectrophotometry)
This is a general protocol and may need optimization for this compound.
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Solvent Selection: Based on initial tests, select a solvent system in which this compound is freely soluble (e.g., ethanol, methanol, or a co-solvent mixture).
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Standard Stock Solution: Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
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Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
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Wavelength Scan: Scan the absorption spectrum of one of the standard solutions in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).
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Measurement: Measure the absorbance of all standard solutions and the experimental samples at the determined λmax.
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Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of this compound in the experimental samples using the linear regression equation of the curve.
Visualizations
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Workflow for preparing a this compound solid dispersion.
Caption: Decision tree for selecting a solubilization method for this compound.
References
- 1. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ternary Inclusion Complexes of Rifaximin with β-Cyclodextrin and Sodium Deoxycholate for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011051971A2 - Solid dispersion of rifaximin - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Formulation of rifampicin-cyclodextrin complexes for lung nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Rifamexil during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Rifamexil to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound in its solid form, it is crucial to store it under controlled conditions. Improper storage can lead to degradation, affecting its potency and purity.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation by slowing down reaction rates. |
| Atmosphere | Desiccated (low humidity) | Rifamycins are susceptible to hydrolysis. Storing in a desiccated environment prevents the uptake of atmospheric moisture. |
| Light | Protected from light | Exposure to light, particularly UV radiation, can induce photolytic degradation. |
Q2: How should I store this compound once it is in solution?
A2: this compound, like other rifamycins, is significantly less stable in solution compared to its solid form. The choice of solvent and storage conditions is critical to minimize degradation.
Table 2: Recommended Storage for this compound Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| DMSO | -20°C | Up to 1 month |
| Methanol | -20°C | Up to 1 month |
| Water (Aqueous buffers) | 2-8°C | Short-term (prepare fresh) |
Note: For aqueous solutions, it is always recommended to prepare them fresh before use. If short-term storage is necessary, refrigeration can slow down degradation. Avoid repeated freeze-thaw cycles for all solutions as this can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on studies of structurally similar rifamycins like Rifaximin and Rifampicin, this compound is likely susceptible to degradation through several key pathways:
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Hydrolysis: The ansa-chain of the rifamycin structure can be cleaved by acid or base-catalyzed hydrolysis. This is a significant concern in aqueous solutions, especially at non-neutral pH.
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Oxidation: The hydroquinone/quinone moiety of the rifamycin core is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
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Photodegradation: Exposure to light, particularly in the UV spectrum, can lead to the formation of degradation products.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing a this compound sample.
Possible Cause: This is a common indication of this compound degradation. The additional peaks likely correspond to degradation products.
Troubleshooting Steps:
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Review Storage and Handling:
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Confirm that the solid this compound has been stored at -20°C in a desiccated, light-protected environment.
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If working with a solution, verify the age of the solution, the solvent used, and the storage conditions. Prepare a fresh solution from a new stock of solid this compound and re-analyze.
-
-
Assess Environmental Factors:
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Perform a Forced Degradation Study (Stress Test): To confirm that the unknown peaks are indeed degradation products, you can perform a controlled stress test on a fresh sample of this compound. This involves intentionally exposing the drug to harsh conditions to accelerate degradation.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Problem 2: My experimental results are inconsistent, and I suspect my this compound has lost potency.
Possible Cause: Loss of potency is a direct consequence of this compound degradation. The concentration of the active pharmaceutical ingredient (API) is likely lower than expected.
Troubleshooting Steps:
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Quantitative Analysis: Perform a quantitative analysis (e.g., using a validated HPLC method with a reference standard) to determine the actual concentration of this compound in your sample. Compare this to the expected concentration.
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Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug.
Table 3: Summary of Forced Degradation Studies on Rifaximin (a structural analog)
| Stress Condition | % Degradation Observed | Reference |
| Acid Hydrolysis (0.1 M HCl) | 13.77% | [2] |
| Alkaline Hydrolysis (0.1 M NaOH) | 11.38% | [2] |
| Oxidative (3% H₂O₂) | 50.74% | [2] |
| Thermal (60°C) | 15.69% | [2] |
| Photolytic | Stable | [2] |
Disclaimer: This data is for Rifaximin and should be used as a general guide. The degradation profile of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
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This compound
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Methanol (HPLC grade)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Volumetric flasks
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HPLC or UPLC system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
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Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
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Neutralize with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes).
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Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep at room temperature for a specified time (e.g., 1, 2, 4 hours).
-
-
Thermal Degradation:
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Place an aliquot of the stock solution in an oven at 60°C for a specified time (e.g., 24, 48 hours).
-
-
Photolytic Degradation:
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Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration.
-
-
Analysis: Analyze all samples, along with an untreated control, using a suitable HPLC or UPLC method.
Caption: Experimental workflow for forced degradation of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or formate) in a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: Method optimization will be required to achieve baseline separation of all degradation products from the parent this compound peak.
References
Technical Support Center: HPLC Method Validation for Rifamexil Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the validation of HPLC methods for Rifamexil analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for system suitability in a this compound HPLC method validation?
A1: System suitability testing ensures that the chromatographic system is adequate for the intended analysis. While specific values can vary based on the method, typical acceptance criteria are summarized in the table below. These criteria are based on general HPLC method validation guidelines.[1][2]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for 5 or 6 replicate injections |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for 5 or 6 replicate injections |
| Resolution (Rs) | > 2.0 between this compound and any adjacent peak |
Q2: My calibration curve for this compound is not linear. What are the possible causes and solutions?
A2: A non-linear calibration curve can stem from several issues. Linearity is crucial as it demonstrates that the test results are directly proportional to the concentration of the analyte.[1][3]
-
Concentration Range Too Wide: The linear range of a detector is finite. If the concentration of your highest standard is too high, it may saturate the detector, leading to a plateau in the curve.
-
Solution: Narrow the concentration range of your calibration standards. If a wide range is necessary, consider using a weighted linear regression or a non-linear regression model, but this must be justified.
-
-
Sample Adsorption: this compound may adsorb to vials, tubing, or the column at low concentrations, leading to a negative deviation from linearity.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare fresh standards and use calibrated pipettes. It is advisable to prepare at least five concentration levels.[4]
-
-
Mobile Phase Issues: An inappropriate mobile phase can affect the ionization and, consequently, the detector response.
-
Solution: Ensure the mobile phase pH is appropriate for this compound and that it is well-mixed and degassed.
-
Q3: What should I do if I observe ghost peaks in my chromatogram during the analysis of this compound?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from various sources.
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections are common causes.
-
Sample Degradation: this compound may degrade in the sample solvent over time.
-
Solution: Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated) if they are not analyzed immediately.
-
-
Carryover from Autosampler: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Solution: Implement a robust needle wash program in your autosampler method, using a solvent that can effectively dissolve this compound.
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The peak for this compound is not symmetrical.
-
Tailing factor is greater than 2.0 (peak tailing).
-
Asymmetry factor is less than 0.9 (peak fronting).
Possible Causes & Solutions:
| Cause | Solution |
| Peak Tailing | |
| Secondary interactions with the stationary phase (e.g., silanol interactions). | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.[8] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peak Fronting | |
| Sample overload. | Dilute the sample or reduce the injection volume.[8] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, inject a smaller volume.[9] |
| Column void or channeling. | Replace the column.[10] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
The retention time for this compound shifts between injections.
-
Fails system suitability for RSD of retention time.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Issues | |
| Inaccurate mobile phase composition. | Prime all solvent lines to ensure proper solvent delivery. Check for leaks in the pump. |
| Fluctuating flow rate. | Degas the mobile phase to remove air bubbles.[5] Check pump seals and check valves for wear and replace if necessary.[9] |
| Column Equilibration | |
| Insufficient column equilibration time. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the sequence, especially after a gradient run or when the mobile phase has been changed.[7] |
| Temperature Fluctuations | |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
Issue 3: High Backpressure
Symptoms:
-
The system pressure is significantly higher than normal for the established method.
Possible Causes & Solutions:
| Cause | Solution |
| Blockage in the System | |
| Frit or column blockage. | Reverse flush the column (if permitted by the manufacturer). If the pressure does not decrease, the frit may be blocked and require replacement, or the column may need to be replaced. |
| Blocked tubing or inline filter. | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any blocked tubing or filters.[11] |
| Mobile Phase Issues | |
| Precipitated buffer salts. | Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Filter the mobile phase before use.[10] |
Experimental Protocols
Protocol 1: Linearity and Range Determination
-
Objective: To determine the linearity and range of the analytical method for this compound.
-
Procedure:
-
Prepare a stock solution of this compound reference standard in a suitable diluent.
-
From the stock solution, prepare at least five calibration standards at different concentration levels, ranging from 50% to 150% of the expected sample concentration.[4]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.[2]
-
Protocol 2: Accuracy (Recovery) Study
-
Objective: To assess the accuracy of the method by determining the recovery of this compound from a spiked placebo.
-
Procedure:
-
Prepare a placebo mixture containing all the excipients present in the final formulation.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[1]
-
Protocol 3: Precision (Repeatability and Intermediate Precision)
-
Objective: To evaluate the precision of the method under different conditions.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.[12]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained from the two studies.
-
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.[2]
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key parameters in an HPLC method validation pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. npra.gov.my [npra.gov.my]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. realab.ua [realab.ua]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Addressing batch-to-batch variability of synthesized Rifamexil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Rifamexil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic antibiotic belonging to the rifamycin class of drugs. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for the transcription of genetic information from DNA to RNA.[1][2] By binding to the β-subunit of this enzyme, this compound effectively blocks the initiation of messenger RNA (mRNA) synthesis, leading to a bactericidal effect against a broad spectrum of bacteria.
Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors:
-
Raw Material Quality: Variations in the purity and physical properties of starting materials, such as Rifamycin S, can significantly impact the reaction kinetics and impurity profile of the final product.
-
Process Parameters: Inconsistent control of critical process parameters like temperature, reaction time, pH, and agitation speed can lead to incomplete reactions or the formation of side products.
-
Solvent and Reagent Quality: The purity of solvents and reagents used in the synthesis and purification steps is crucial. Residual impurities can interfere with the reaction or be incorporated into the final product.
-
Polymorphism: Rifamycin derivatives are known to exhibit polymorphism, meaning they can exist in different crystalline forms.[3] These polymorphs can have different physicochemical properties, including solubility and bioavailability, which can be a major source of variability.
-
Human Factors: Variations in operator procedures and techniques can introduce inconsistencies between batches.
Q3: Why is controlling polymorphism important for this compound?
Controlling polymorphism is critical because different crystalline forms of an API can exhibit different physical and chemical properties, such as:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug, affecting its therapeutic efficacy.
-
Stability: Some polymorphic forms may be less stable and more prone to degradation over time.
-
Manufacturing Properties: Properties like crystal shape and size can affect downstream processing, such as filtration and tableting.
For rifamycin derivatives, the presence of amorphous forms or different polymorphs has been shown to alter systemic bioavailability. Therefore, consistent control of the crystallization process is essential to ensure a uniform and predictable clinical performance of this compound.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during this compound synthesis.
Issue 1: Low Yield of this compound
Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can be attributed to several factors throughout the process. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Incomplete Bromination of Rifamycin S:
-
Verify Reagent Quality: Ensure the brominating agent (e.g., N-bromosuccinimide) is of high purity and has been stored correctly.
-
Optimize Reaction Conditions: Check and optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of Rifamycin S.
-
Control pH: The pH of the reaction mixture can influence the bromination reaction. Ensure it is maintained within the optimal range.
-
-
Inefficient Reaction with the Amine:
-
Amine Purity: The purity of the amine reactant is critical. Use a freshly distilled or high-purity grade amine.
-
Stoichiometry: Re-evaluate the molar ratio of the amine to 3-bromorifamycin S. An excess of the amine may be required to drive the reaction to completion.
-
Reaction Temperature and Time: These parameters should be tightly controlled. Monitor the formation of this compound by TLC or HPLC.
-
-
Degradation of Product:
-
Light and Air Sensitivity: Rifamycin derivatives can be sensitive to light and oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to degradation.
-
-
Losses During Work-up and Purification:
-
Extraction Efficiency: Optimize the solvent system and pH for the extraction of this compound to minimize losses to the aqueous phase.
-
Crystallization/Precipitation: Carefully control the solvent composition, temperature, and cooling rate during crystallization to maximize product recovery. Seeding with a small amount of pure this compound crystals can sometimes improve crystallization.
-
Chromatography: If column chromatography is used for purification, ensure proper column packing and solvent gradient to avoid broad peaks and loss of product.
-
Issue 2: High Levels of Impurities in the Final Product
Q: My final batch of this compound shows a high level of impurities when analyzed by HPLC. How can I identify and reduce these impurities?
A: The presence of impurities is a common challenge in multi-step organic synthesis. A thorough investigation is needed to identify the source of impurities and implement corrective actions.
Potential Impurities & Mitigation Strategies:
-
Unreacted Starting Materials:
-
Identification: Compare the retention times of the impurity peaks in the HPLC chromatogram with those of authentic samples of Rifamycin S and 3-bromorifamycin S.
-
Mitigation: Drive the reactions to completion by optimizing reaction times, temperatures, and reagent stoichiometry. Monitor the reaction progress closely.
-
-
Side-Products from the Bromination Step:
-
Potential Side-Products: Over-bromination or bromination at other positions on the Rifamycin S molecule.
-
Mitigation: Use the correct stoichiometry of the brominating agent and control the reaction temperature carefully.
-
-
Degradation Products:
-
Common Degradants: Oxidation or hydrolysis products of this compound. Rifampicin, a related compound, is known to degrade to Rifampicin-N-oxide and Rifampicin Quinone.[4][5]
-
Mitigation: Protect the reaction and product from light, oxygen, and extreme temperatures. Use antioxidants if necessary. Ensure solvents are free of peroxides.
-
-
Residual Solvents:
-
Identification: Gas Chromatography (GC) is the standard technique for identifying and quantifying residual solvents.
-
Mitigation: Use appropriate drying techniques (e.g., vacuum oven at a controlled temperature) to remove residual solvents to acceptable levels as per ICH guidelines.
-
Issue 3: Inconsistent Crystal Form (Polymorphism)
Q: I am observing different crystal morphologies and dissolution profiles between different batches of this compound. How can I control the polymorphic form?
A: Controlling polymorphism is crucial for ensuring consistent product quality and performance. The crystalline form is highly dependent on the crystallization conditions.
Factors Influencing Polymorphism & Control Strategies:
-
Solvent System:
-
Influence: The choice of solvent or solvent mixture for crystallization is one of the most critical factors. Different solvents can lead to the formation of different polymorphs or solvates.
-
Control: Once a desired polymorphic form is identified, consistently use the same solvent system with a defined composition.
-
-
Temperature and Cooling Rate:
-
Influence: The temperature at which crystallization is initiated and the rate of cooling can significantly affect the resulting crystal form. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling allows for the formation of the more stable form.
-
Control: Implement a precise and reproducible temperature control profile for the crystallization process.
-
-
Supersaturation:
-
Influence: The level of supersaturation at which nucleation occurs can determine the polymorphic outcome.
-
Control: Control the rate of addition of an anti-solvent or the rate of solvent evaporation to achieve a consistent level of supersaturation.
-
-
Agitation:
-
Influence: The stirring rate can affect nucleation and crystal growth.
-
Control: Maintain a consistent and controlled agitation speed throughout the crystallization process.
-
-
Seeding:
-
Strategy: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.
-
Implementation: Develop a well-defined seeding protocol, including the amount and quality of the seed crystals.
-
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Analytical Technique |
| Molecular Formula | C43H51N3O11S | Mass Spectrometry |
| Molecular Weight | 825.9 g/mol | Mass Spectrometry |
| Melting Point | Varies with polymorphic form | Differential Scanning Calorimetry (DSC) |
| Solubility | Poorly soluble in water | UV-Vis Spectroscopy |
| pKa | Data not readily available | Potentiometric Titration |
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This is a general method and may require optimization for specific impurity profiles.
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Method based on Rifaximin Synthesis)
This protocol describes a representative synthesis of a Rifamycin derivative, analogous to this compound, starting from Rifamycin S.
Materials:
-
Rifamycin S
-
N-Bromosuccinimide (NBS)
-
Appropriate amine for this compound synthesis (structure-dependent)
-
Ascorbic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Bromination of Rifamycin S: a. Dissolve Rifamycin S in a suitable solvent such as dichloromethane in a round-bottom flask protected from light. b. Cool the solution to 0 °C in an ice bath. c. Add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 2-4 hours. e. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) until all Rifamycin S is consumed. f. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromorifamycin S.
-
Synthesis of this compound: a. Dissolve the crude 3-bromorifamycin S in a suitable solvent (e.g., dichloromethane). b. Add the specific amine required for this compound synthesis to the solution. The molar ratio should be optimized, typically 1.5 to 2 equivalents of the amine. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC for the formation of the product. e. After the reaction is complete, add a solution of ascorbic acid in water to the reaction mixture and stir for 1 hour. f. Separate the organic layer, and wash it with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. b. Combine the fractions containing the pure product and evaporate the solvent. c. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Characterization of this compound by HPLC
This protocol outlines a general method for the analysis of this compound purity and the detection of impurities.
Procedure:
-
Standard and Sample Preparation: a. Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL). c. Prepare the sample solution by accurately weighing and dissolving the synthesized this compound batch in the diluent to a known concentration within the linear range of the method.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase (see Table 2 for typical conditions). b. Inject the standard solutions to generate a calibration curve. c. Inject the sample solution. d. Analyze the resulting chromatogram to determine the retention time and peak area of this compound and any impurities.
-
Data Analysis: a. Calculate the percentage purity of the this compound batch based on the peak area of the main component relative to the total peak area. b. Quantify known impurities using their respective reference standards, if available. c. Report unknown impurities as a percentage of the total peak area.
Mandatory Visualizations
Caption: Figure 1: General Troubleshooting Workflow for Batch-to-Batch Variability.
Caption: Figure 2: Proposed Synthesis Pathway of this compound.
Caption: Figure 3: Mechanism of Action of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Validation of a simple HPLC-UV method for rifampicin determination in plasma: Application to the study of rifampicin arteriovenous concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Refinement of extraction protocols for Rifamexil from biological matrices
Technical Support Center: Rifamexil Extraction Protocols
Welcome to the technical support center for the refinement of this compound extraction protocols from biological matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in optimizing their bioanalytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices like plasma, urine, or tissue?
A1: The primary methods for extracting drugs like this compound from biological samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally for pesticide analysis, has also been adapted for drug extraction in complex matrices.[2][3] The choice depends on the matrix complexity, required cleanliness of the extract, and the desired sensitivity of the downstream analytical method (e.g., LC-MS/MS).[4]
Q2: How do I choose between Protein Precipitation, LLE, and SPE for my this compound assay?
A2:
-
Protein Precipitation (PPT): This is a fast and simple method ideal for high-throughput screening. It involves adding an organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to precipitate proteins.[5] However, it is the least selective method and may result in significant matrix effects due to residual phospholipids and other endogenous components.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[7][8] It is effective at removing non-polar interferences like lipids. Optimization of solvent choice and pH is critical for good recovery.[7]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly selective, making it ideal for assays requiring low limits of detection.[9][10] It involves passing the sample through a solid sorbent that retains the analyte, which is then washed to remove interferences and selectively eluted.[11] While highly effective, it is the most time-consuming and expensive of the three methods.[9]
Q3: What are matrix effects and how can they impact my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] These effects, which can cause ion suppression or enhancement, are a major concern in LC-MS analysis as they can lead to poor accuracy, imprecision, and reduced sensitivity.[12][13][14] The complexity of biological samples makes them particularly prone to matrix effects.[4] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most recognized technique to compensate for matrix effects.[14]
Q4: How can I assess the stability of this compound in my biological samples?
A4: Analyte stability is crucial for accurate quantification.[15] Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically at least three).[15]
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample handling and preparation time.
-
Long-Term Stability: Determine stability in frozen storage (-20°C or -80°C) over a period relevant to the study's duration.[16]
-
Post-Preparative Stability: Check the stability of the extracted analyte in the final solution (autosampler stability). For a drug concentration to be considered stable, it should generally be within ±15% of the initial concentration.[15]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
Q: My recovery for this compound is below 75%. I've collected fractions from my SPE procedure and found the analyte in the initial flow-through (load fraction). What does this mean and how can I fix it?
A: Finding your analyte in the load fraction indicates a failure in retention; the analyte did not bind to the SPE sorbent.[17]
-
Possible Causes:
-
Incorrect Sorbent Choice: The chosen SPE phase (e.g., reversed-phase, ion-exchange) may not be appropriate for this compound's chemical properties.
-
Improper Sample pH: The pH of the sample may prevent the necessary interaction between this compound and the sorbent. For example, in reversed-phase SPE, a non-ionized state is preferred for retention.[17]
-
Incorrect Conditioning/Equilibration: Failure to properly condition the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution prevents the sorbent from being properly activated for sample interaction.[11]
-
Sample Solvent Too Strong: If the sample is diluted in a solvent with high organic content, it may pass through the sorbent without retention.[17]
-
-
Solutions:
-
Re-evaluate Sorbent: Select a sorbent based on the physicochemical properties of this compound. A C8 or C18 reversed-phase sorbent is a common starting point.[9]
-
Adjust Sample pH: Modify the pH of the sample to ensure the analyte is in the correct form for optimal retention on the chosen sorbent.
-
Ensure Proper Conditioning: Follow the manufacturer's protocol for conditioning and equilibration, ensuring the sorbent bed does not dry out before loading the sample.[11]
-
Modify Sample Diluent: Dilute the sample in a weak, primarily aqueous solution to promote retention.[10]
-
Q: I'm losing my analyte during the wash step of my SPE protocol. How can I prevent this?
A: Analyte loss during the wash step means the wash solvent is too strong and is prematurely eluting your compound of interest along with the interferences.[17]
-
Possible Causes:
-
High Organic Content in Wash Solvent: The percentage of organic solvent in your wash solution is too high, disrupting the analyte-sorbent interaction.
-
Incorrect pH of Wash Solvent: A change in pH during the wash step could alter the ionization state of this compound, reducing its affinity for the sorbent.[17]
-
-
Solutions:
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try reducing it to 20% or 5%.[9]
-
Maintain Consistent pH: Ensure the pH of the wash solution is consistent with the pH used during the loading step to keep the analyte retained.
-
Q: My analyte is not present in the flow-through, wash, or the final elution fraction. Where could it be?
A: If the analyte is not found in any of the collected fractions, it is likely irreversibly bound to the SPE sorbent.[17]
-
Possible Causes:
-
Elution Solvent is Too Weak: The chosen elution solvent does not have sufficient strength to disrupt the interaction between this compound and the sorbent.
-
Secondary Interactions: The analyte may be exhibiting strong secondary interactions (e.g., ionic interactions on a reversed-phase sorbent) that are not disrupted by the elution solvent.
-
-
Solutions:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution mixture. You can also try a stronger solvent (e.g., switch from methanol to acetonitrile or add a small amount of isopropanol).
-
Modify Elution Solvent pH: Add a modifier to the elution solvent to alter the ionization state of the analyte and facilitate its release. For example, adding a small amount of acid (like formic acid) or base (like ammonium hydroxide) can disrupt ionic interactions.
-
Issue 2: High Matrix Effects & Poor Reproducibility
Q: My results show high variability (RSD > 15%) and I suspect matrix effects are the cause. How can I get a cleaner extract?
A: High variability is often a sign of inconsistent ion suppression or enhancement from matrix components.[12][13] Obtaining a cleaner extract is key to mitigating this.
-
Possible Causes:
-
Inefficient Extraction Method: Protein precipitation is known to leave behind significant amounts of phospholipids and other matrix components that cause interference.[6]
-
Insufficient Cleanup: In LLE or SPE, the wash steps may not be adequate to remove all interfering substances.
-
-
Solutions:
-
Switch to a More Selective Method: If using PPT, consider switching to LLE or, for the cleanest extract, SPE.[9]
-
Optimize the Wash Step (SPE): Incorporate an optimized wash step to remove interferences. Test different wash solvents with varying organic content and pH.
-
Use a QuEChERS dSPE Cleanup: After an initial extraction, a dispersive SPE (dSPE) cleanup step using sorbents like C18 or PSA can effectively remove lipids and other interferences.
-
Modify Chromatography: Adjust the LC gradient to achieve chromatographic separation between this compound and the interfering peaks.[12]
-
Comparative Data on Extraction Methods
The following table summarizes the general performance characteristics of common extraction techniques. Note that specific values for this compound must be determined empirically through method validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery | 70-110% | 60-90% | >85% | 70-120% |
| Reproducibility (%RSD) | 5-15% | 5-10% | <5% | <10% |
| Selectivity / Cleanliness | Low | Moderate | High | Moderate to High |
| Throughput | High | Moderate | Low | High |
| Cost per Sample | Low | Low-Moderate | High | Low-Moderate |
| Primary Application | Rapid screening, high concentration samples | Removal of lipids and non-polar interferences | Trace analysis, low concentration samples | Multi-residue screening in complex matrices |
| Key Disadvantage | High matrix effects[6] | Emulsion formation, labor-intensive | Method development can be complex[9] | Requires optimization for specific analytes[18] |
Experimental Protocols & Workflows
Disclaimer: These are generalized protocols and must be optimized and validated for the specific biological matrix and analytical instrumentation used.
Protein Precipitation (PPT) for Plasma
This method is fast but provides the least clean extract.
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation (PPT) of plasma samples.
Liquid-Liquid Extraction (LLE) for Urine
This method offers better cleanup than PPT, particularly for removing salts.
Methodology:
-
Pipette 500 µL of urine sample into a glass tube.
-
Add internal standard and 100 µL of a suitable buffer to adjust pH (optimization required).
-
Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap the tube and vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of urine samples.
Solid-Phase Extraction (SPE) for Plasma
This protocol uses a generic reversed-phase (e.g., C8 or C18) cartridge and provides a very clean extract.[19]
Methodology:
-
Pre-treat Sample: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex to mix.
-
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.[11]
-
Load Sample: Load the pre-treated sample onto the SPE cartridge. Allow it to pass through slowly (~1 mL/min).
-
Wash Sorbent: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Dry Sorbent: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual water.
-
Elute Analyte: Elute this compound by passing 1 mL of methanol (or another optimized solvent) through the cartridge. Collect the eluate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Caption: General workflow for Solid-Phase Extraction (SPE) of plasma.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing the cause of low analyte recovery during SPE method development.[17]
References
- 1. gerstelus.com [gerstelus.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. QuEChERS: About the method [quechers.eu]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Minimizing Off-Target Effects of Rifamycin Antibiotics (e.g., Rifaximin) in Cell-Based Assays
Disclaimer: The information provided in this technical support center is based on the publicly available data for Rifaximin, a representative member of the rifamycin class of antibiotics. The term "Rifamexil" did not yield specific results; therefore, the guidance herein is generalized for rifamycin-like compounds and may require optimization for your specific molecule.
This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My compound is showing unexpected anti-inflammatory effects. Is this an off-target effect?
A1: Yes, this is a known off-target effect of some rifamycin antibiotics, such as Rifaximin. These compounds can act as agonists for the human Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating inflammation.[1][2][3] Activation of PXR can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway, resulting in decreased production of inflammatory cytokines like TNF-α, IL-6, and IL-8.[1][4][5][6]
Q2: I am co-administering my rifamycin compound with another drug and observing altered efficacy of the second drug. Why is this happening?
A2: This is likely due to the activation of PXR by the rifamycin compound.[7][8] PXR is a master regulator of drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4).[9][10] When your rifamycin compound activates PXR, it can induce the expression of CYP3A4, which may then increase the metabolism of the co-administered drug, leading to its reduced efficacy.
Q3: The observed cytotoxicity of my compound in mammalian cells is higher than expected for a bacterial-specific agent. What could be the cause?
A3: While Rifaximin is known for its low systemic absorption and gut-specific action in vivo, in cell-based assays, direct exposure can lead to unexpected cytotoxicity at high concentrations.[10] This could be due to off-target interactions with various cellular components or pathways that are not its primary bacterial RNA polymerase target. It is crucial to determine the cytotoxic profile of your compound in your specific cell line to identify a suitable non-toxic concentration range for your experiments.
Q4: My assay results are inconsistent. What are some general best practices to improve reproducibility?
A4: Inconsistent results in cell-based assays can arise from several factors. Ensure you are using healthy, low-passage number cells and regularly test for mycoplasma contamination. Optimize cell seeding density to avoid overgrowth or sparse cultures. When preparing your compound, ensure it is fully dissolved and use a consistent, low percentage of solvent (e.g., DMSO) across all wells, including controls. For plate-based assays, be mindful of the "edge effect" and consider not using the outer wells for critical measurements.
Troubleshooting Guides
Issue 1: Unexplained Anti-Inflammatory or Signaling Pathway Modulation
-
Symptom: You observe a decrease in inflammatory markers (e.g., via ELISA or qPCR) or changes in a signaling pathway (e.g., via Western blot or reporter assay) that are independent of your compound's primary target.
-
Troubleshooting Steps:
-
Hypothesize PXR Activation: The most likely off-target mechanism is the activation of the Pregnane X Receptor (PXR).[1][3][7]
-
Perform a PXR Activation Assay: Use a PXR reporter gene assay to confirm if your compound is a PXR agonist. (See Experimental Protocol 1).
-
Use a PXR Antagonist: Co-treat cells with your compound and a known PXR antagonist. If the observed effect is diminished, it confirms the involvement of PXR.
-
Dose-Response Curve: Generate a dose-response curve for the off-target effect. This will help you identify a concentration of your compound that minimizes PXR activation while still engaging your primary target.
-
Alternative Cell Line: If possible, use a cell line with low or no PXR expression to confirm that the effect is PXR-dependent.
-
Issue 2: High or Unexplained Cytotoxicity
-
Symptom: Significant cell death is observed at concentrations where the on-target effect is expected.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Profile: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) of your compound in your chosen cell line. (See Experimental Protocol 2).
-
Establish a Therapeutic Window: Compare the cytotoxicity dose-response curve with the on-target activity dose-response curve. The optimal concentration for your experiments will be in the window where you see high on-target activity and low cytotoxicity.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect. Shorter incubation times may be sufficient to observe the on-target effect while minimizing cytotoxicity.
-
Control for Solvent Toxicity: Ensure that the concentration of your vehicle (e.g., DMSO) is not contributing to cell death by running a vehicle-only control series.
-
Quantitative Data Presentation
The following table summarizes the dose-dependent anti-inflammatory effect of Rifaximin on lipopolysaccharide (LPS)-induced cytokine production in bovine endometrial stromal cells. This demonstrates a clear off-target immunomodulatory effect.
| Rifaximin Concentration (μmol/L) | Inhibition of IL-6 Production (%) | Inhibition of IL-8 Production (%) |
| 10 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 50 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 100 | Significant inhibition | Significant inhibition |
| Data adapted from a study on bovine endometrial cells, demonstrating a dose-dependent inhibition of LPS-induced IL-6 and IL-8.[5][11][12] |
Experimental Protocols
Protocol 1: PXR Activation Luciferase Reporter Assay
This protocol is for determining if a test compound activates the human Pregnane X Receptor (PXR).
Materials:
-
HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Test compound and positive control (e.g., Rifampicin at 10 µM).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of your test compound and the positive control (Rifampicin) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your test compound, positive control, or vehicle control.
-
Incubation: Return the plate to the incubator for another 24 hours.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate stained with crystal violet or a multiplexed viability assay) to account for any cytotoxic effects. Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 2: General Cytotoxicity Assay (MTT-Based)
This protocol provides a general method for assessing the cytotoxicity of a compound.
Materials:
-
Cell line of interest.
-
Complete culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Clear 96-well plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of your test compound to the wells. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: PXR-mediated off-target signaling pathway of Rifaximin.
References
- 1. Therapeutic Role of Rifaximin in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eubiotic properties of rifaximin: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic role of rifaximin in inflammatory bowel disease: clinical implication of human pregnane X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifaximin anti‐inflammatory activity on bovine endometrium primary cell cultures: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by a PXR-dependent pathway mediates counter-regulatory activities of rifaximin on innate immunity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifaximin is a gut-specific human pregnane X receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rifaximin anti-inflammatory activity on bovine endometrium primary cell cultures: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Rifamexil stock solutions
Disclaimer: Information on the stability and handling of Rifamexil is limited. The following guidance is based on best practices for the closely related and well-studied compound, Rifampicin, a member of the same rifamycin class of antibiotics. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on data for Rifampicin, Dimethyl Sulfoxide (DMSO) and methanol are the most common and effective solvents for preparing high-concentration stock solutions.[1][2] DMSO is often preferred for long-term storage due to its ability to dissolve Rifampicin at high concentrations (up to 100 mg/mL) and maintain its stability.[3][4][5] Methanol can also be used, but the solubility of Rifampicin is lower (around 16 mg/mL), and precipitation can occur at higher concentrations or upon freezing.[1][2]
Q2: What is a typical concentration for a this compound stock solution?
Stock solution concentrations typically range from 10 to 50 mg/mL. A common practice is to prepare a 1000x stock solution, which can be easily diluted to the final working concentration.[5] For example, to achieve a final working concentration of 50 µg/mL, a 50 mg/mL stock solution would be used.
Q3: How should I store my this compound stock solution?
For optimal stability, it is recommended to store this compound stock solutions at -20°C.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, it is best to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: Is this compound sensitive to light?
Rifamycins as a class are known to be light-sensitive.[7][8][9] Therefore, it is crucial to protect this compound stock solutions from light by storing them in amber or foil-wrapped tubes.[7][9] All handling of the solution should be done in a way that minimizes light exposure.
Q5: How long can I store my this compound stock solution?
Rifampicin stock solutions in DMSO have been shown to be stable for at least 8 months when stored at 15°C, and for up to a year at -20°C.[1][4][5] In methanol, stability is also reported for up to a year at -20°C.[1][2] However, as the stability of this compound has not been specifically determined, it is recommended to prepare fresh stock solutions every 1-3 months or to validate the stability for longer storage periods using the protocol provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent, especially if using methanol. Repeated freeze-thaw cycles can also promote precipitation. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| The stock solution appears cloudy or has changed color. | This could indicate contamination or degradation of the antibiotic. Rifampicin solutions are typically reddish-brown. A significant color change may suggest chemical degradation. | Discard the solution and prepare a fresh, sterile stock. Ensure that the solvent is of high quality and that sterile techniques are used during preparation. |
| Loss of antibiotic activity in experiments. | The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles) or prolonged storage. | Prepare a fresh stock solution and compare its efficacy to the old one. It is advisable to perform a stability test on your stock solution if it is stored for an extended period. |
| Difficulty dissolving this compound powder. | The solvent may not be appropriate, or the concentration is too high. | Try sonicating the solution or gently warming it. If solubility is still an issue, consider using a different solvent (e.g., DMSO instead of methanol) or preparing a more dilute stock solution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (Example: 50 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For a 1 mL stock of 50 mg/mL, weigh 50 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
This protocol provides a general framework for conducting a stability study. The specific HPLC parameters will need to be optimized for your system and this compound.
1. Forced Degradation Study (to identify potential degradation products):
-
Acid Hydrolysis: Incubate a sample of the stock solution with 0.1 M HCl at 60°C for 2-4 hours.
-
Base Hydrolysis: Incubate a sample with 0.1 M NaOH at 60°C for 2-4 hours.
-
Oxidation: Treat a sample with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a sample to UV light (e.g., 254 nm) for 24-48 hours.
-
Thermal Degradation: Heat a sample at 80°C for 48 hours.
2. HPLC Method Development and Validation:
-
Develop an HPLC method that can separate the parent this compound peak from any degradation products formed during the forced degradation study. A C18 column is commonly used for rifamycins.[1][3][4][5]
-
The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][3][4][5]
-
Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.[1][4][5]
3. Stability Study:
-
Prepare a fresh stock solution of this compound and determine its initial concentration using the validated HPLC method (this is your T=0 sample).
-
Aliquot the stock solution and store it under your desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the T=0 sample. A solution is generally considered stable if the concentration remains above 90% of the initial value.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Logic diagram for troubleshooting precipitation in stock solutions.
Caption: Factors contributing to the degradation of rifamycin antibiotics.
References
- 1. scielo.br [scielo.br]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Rifampicin - Wikipedia [en.wikipedia.org]
- 8. saudijournals.com [saudijournals.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rifaximin's Antibacterial Profile: A Review of a Key Gastrointestinal Antibiotic
A direct comparative analysis between Rifamexil and Rifaximin is not feasible at this time due to a significant lack of publicly available data on the antibacterial activity of this compound. While this compound is identified as a rifamycin derivative with the CAS number 113102-19-5, extensive searches of scientific literature and clinical trial databases have yielded minimal information regarding its biological properties. In contrast, Rifaximin is a well-characterized, non-systemic antibiotic with a wealth of available data.
This guide, therefore, provides a comprehensive analysis of the antibacterial activity of Rifaximin, presenting the available data in the requested format for researchers, scientists, and drug development professionals. This information can serve as a robust benchmark for the evaluation of other rifamycin derivatives.
Rifaximin: An Overview
Rifaximin is a semi-synthetic derivative of rifamycin and is characterized by its broad-spectrum antibacterial activity against Gram-positive and Gram-negative, aerobic, and anaerobic bacteria.[1][2][3] Its clinical efficacy is particularly notable in the treatment of gastrointestinal disorders, which is attributed to its low systemic absorption, leading to high concentrations within the gastrointestinal tract.[1][4]
Mechanism of Action
Rifaximin exerts its bactericidal effect by inhibiting bacterial RNA synthesis. It binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby blocking the translocation step of transcription.[5][6] This action prevents the synthesis of bacterial proteins, ultimately leading to cell death.
Caption: Mechanism of action of Rifaximin.
Antibacterial Spectrum of Rifaximin
Rifaximin has demonstrated in vitro activity against a wide range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Rifaximin against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 32 | 64 |
| Shigella spp. | 16 | 32 |
| Salmonella spp. | 16 | 32 |
| Campylobacter jejuni | 8 | 16 |
| Clostridium difficile | 0.015 | 0.03 |
| Clostridium perfringens | 0.06 | 0.125 |
| Bacteroides fragilis | 0.125 | 0.5 |
| Enterococcus faecalis | 16 | 32 |
| Staphylococcus aureus | 0.015 | 0.03 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple in vitro studies. The actual values may vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of the antibacterial activity of Rifaximin, as summarized in the table above, is typically performed using standardized methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Detailed Methodology for MIC Determination (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Rifaximin Dilutions: A stock solution of Rifaximin is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions of the antibiotic is then made in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted Rifaximin, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18 to 24 hours under appropriate atmospheric conditions (aerobic or anaerobic, depending on the bacterium).
-
Reading of Results: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of Rifaximin that completely inhibits visible growth of the organism.
This compound: A Note on the Lack of Data
This compound is cataloged as a rifamycin derivative with the chemical formula C₄₂H₅₅N₃O₁₁S.[7] It is available from various chemical suppliers for research purposes.[8][9] However, a thorough review of scientific literature reveals a significant absence of studies detailing its antibacterial activity, mechanism of action, or clinical efficacy. A publication from 1995 discusses the polymorphism-structure relationships of this compound but does not provide data on its biological activity. The lack of published research prevents any meaningful comparison with Rifaximin at this time.
Conclusion
Rifaximin is a potent, non-systemic antibiotic with a well-defined mechanism of action and a broad spectrum of activity against key gastrointestinal pathogens. Its antibacterial profile has been extensively studied and documented, making it a valuable therapeutic agent for various gastrointestinal conditions. While this compound exists as a related rifamycin derivative, the current lack of available data on its antibacterial properties precludes a comparative analysis. Further research into the biological activity of this compound is necessary to determine its potential as an antibacterial agent and to allow for a direct comparison with established drugs like Rifaximin.
References
- 1. Rifaximin: beyond the traditional antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifaximin: in vitro and in vivo antibacterial activity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rifaximin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential in conditions mediated by gastrointestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifaximin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, CasNo.113102-19-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 9. This compound, CasNo.113102-19-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
Efficacy of Rifaximin in Preclinical Animal Models: A Comparative Analysis
For researchers and drug development professionals, this guide provides an objective comparison of Rifamexil (hereafter referred to as Rifaximin, its common name) with alternative treatments in preclinical animal models of Inflammatory Bowel Disease (IBD) and Hepatic Encephalopathy (HE). The data presented is based on published experimental findings.
Rifaximin is a non-systemic antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobes. Its minimal gastrointestinal absorption makes it a targeted therapy for gut-related pathologies. This guide summarizes key preclinical data validating its efficacy and compares its performance against established treatments in relevant animal models.
Inflammatory Bowel Disease (IBD)
Rifaximin has demonstrated significant efficacy in murine models of colitis, which are widely used to study the pathogenesis of IBD and to evaluate novel therapeutics. The primary mechanism of action in this context is believed to be the activation of the human pregnane X receptor (PXR), which leads to the downregulation of the pro-inflammatory NF-κB signaling cascade.[1]
Comparative Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a well-established model for IBD research, mimicking the clinical and histological features of ulcerative colitis.
| Treatment Group | Change in Body Weight (%) | Colon Length (cm) | Survival Rate (%) | Reference |
| DSS Control | -15 to -20 | 5.5 - 6.0 | ~80 | [2][3] |
| Rifaximin (1 mg/kg/day) | Attenuated loss | Significantly longer than DSS control | 100 | [4] |
| Mesalamine (50 mg/kg/day) | Less weight loss than DSS control | Significantly longer than DSS control | Not Reported | [5] |
Comparative Efficacy in a Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS-induced colitis model in mice is another common model that reflects features of Crohn's disease, characterized by a Th1-mediated immune response.
| Treatment Group | Change in Body Weight (%) | Colon Length (cm) | Histological Score | Reference |
| TNBS Control | Significant loss | Shorter than control | Severe inflammation, ulcerations | [6][7] |
| Rifaximin | Significantly improved | Maintained length | Reduced inflammation | [4] |
| Mesalamine | Not Reported | Longer than TNBS control | Reduced inflammation | [8] |
Experimental Protocols: IBD Models
Acute colitis is induced in mice (commonly C57BL/6 strain) by administering 2.5-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[2][3] Key parameters monitored daily include body weight, stool consistency, and the presence of blood in the stool (hematochezia), which are used to calculate a Disease Activity Index (DAI).[3] At the end of the study period, mice are euthanized, and the entire colon is excised. The length of the colon is measured from the cecum to the anus. Shorter colon length is indicative of more severe inflammation.[2][9] Colonic tissue is then collected for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.[9]
Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS in ethanol (typically 50%) is then administered into the colon.[6][7] Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a delayed-type hypersensitivity reaction.[8] Similar to the DSS model, animals are monitored for changes in body weight and clinical signs of colitis. At the termination of the experiment, colon length and histological scoring of inflammation are the primary endpoints.[10][11]
Signaling Pathway and Experimental Workflow
Caption: Rifaximin's anti-inflammatory mechanism in IBD.
Caption: General workflow for preclinical IBD studies.
Hepatic Encephalopathy (HE)
HE is a neuropsychiatric syndrome caused by liver insufficiency and/or portosystemic shunting. An accumulation of gut-derived toxins, particularly ammonia, in the systemic circulation and brain is a key pathogenic factor. Rifaximin's efficacy in HE is attributed to its ability to modulate the gut microbiota, thereby reducing the production of ammonia and other neurotoxins.
Comparative Efficacy in a Bile Duct Ligation (BDL) Rat Model
The BDL model in rats is a widely used experimental model of chronic liver disease and HE. Ligation of the common bile duct leads to cholestasis, liver fibrosis, and the subsequent development of hyperammonemia and neurological deficits.
| Treatment Group | Plasma Ammonia Levels | Motor Activity | Neuroinflammation | Reference |
| BDL Control | Significantly elevated | Impaired | Increased microglial activation | [12][13][14] |
| Rifaximin | Reduced | Improved | Reduced | [15][16] |
| Lactulose | Reduced | Improved | Reduced | [13][17] |
| Neomycin | Reduced (clinical data) | Not Reported (preclinical) | Not Reported (preclinical) | [18] |
Note: Specific quantitative preclinical data for Neomycin in the BDL model is limited; its efficacy is primarily supported by clinical studies.
Experimental Protocol: Bile Duct Ligation (BDL) Model
Adult male rats (e.g., Sprague-Dawley or Wistar strains) are anesthetized, and a midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical silk and transected between the two ligatures.[19] Sham-operated control animals undergo the same surgical procedure without ligation of the bile duct. The development of liver fibrosis and HE occurs over several weeks (typically 3-6 weeks).[12][14] Efficacy of treatments is assessed by measuring plasma ammonia levels, behavioral tests to evaluate motor function and cognitive deficits (e.g., open-field test, rotarod test), and post-mortem analysis of the brain for markers of neuroinflammation (e.g., microglial and astrocyte activation).[14][20]
Logical Relationship and Experimental Workflow
Caption: Rifaximin's mechanism of action in HE.
Caption: General workflow for preclinical HE studies.
References
- 1. Therapeutic role of rifaximin in inflammatory bowel disease: clinical implication of human pregnane X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method [jcpjournal.org]
- 4. Therapeutic Role of Rifaximin in Inflammatory Bowel Disease: Clinical Implication of Human Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scibasejournals.org [scibasejournals.org]
- 6. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. inotiv.com [inotiv.com]
- 11. criver.com [criver.com]
- 12. Brain edema and inflammatory activation in bile duct ligated rats with diet-induced hyperammonemia: A model of hepatic encephalopathy in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactulose decreases neuronal activation and attenuates motor behavioral deficits in hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impairment of the Organization of Locomotor and Exploratory Behaviors in Bile Duct-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of rifaximin and lactulose treatments to chronic hepatic encephalopathy rats: An [18F]PBR146 in-vivo neuroinflammation imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multiple ammonia-induced episodes of hepatic encephalopathy provoke neuronal cell loss in bile-duct ligated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. researchgate.net [researchgate.net]
Navigating Rifamycin Cross-Resistance: A Comparative Guide for Researchers
This guide offers an objective comparison of the performance of these key rifamycins against various bacterial strains, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.
Understanding the Mechanism of Resistance
Resistance to rifamycins is primarily mediated by mutations in the rpoB gene, which encodes the β-subunit of the bacterial RNA polymerase, the target of this class of antibiotics. These mutations alter the drug-binding site, reducing the efficacy of the antibiotic. The extent of cross-resistance between different rifamycins often depends on the specific mutation in the rpoB gene.
Comparative In Vitro Activity of Rifamycins
The following tables summarize the minimum inhibitory concentrations (MICs) of various rifamycins against different bacterial species, including strains with known resistance profiles. This quantitative data is essential for comparing the in vitro potency and spectrum of activity of these antibiotics.
Table 1: Comparative MICs of Rifamycins against Mycobacterium tuberculosis
| Rifamycin | M. tuberculosis Strain | rpoB Mutation | MIC (µg/mL) |
| Rifampin | Susceptible | None | 0.5 |
| Rifabutin | Susceptible | None | <0.5 |
| Rifapentine | Susceptible | None | 0.12 |
| KRM-1648 | Susceptible | None | <0.01 |
| Rifampin | TBLA-215 | 513 (Gln→Lys) | >64 |
| Rifabutin | TBLA-215 | 513 (Gln→Lys) | 16 |
| Rifapentine | TBLA-215 | 513 (Gln→Lys) | >64 |
| KRM-1648 | TBLA-215 | 513 (Gln→Lys) | 5.12 |
| Rifampin | TB3126 | 533 (Leu→Pro) | 64 |
| Rifabutin | TB3126 | 533 (Leu→Pro) | 8 |
| Rifapentine | TB3126 | 533 (Leu→Pro) | 64 |
| KRM-1648 | TB3126 | 533 (Leu→Pro) | 2.56 |
| Rifampin | TBYE-14 | 531 (Ser→Leu) | >64 |
| Rifabutin | TBYE-14 | 531 (Ser→Leu) | 32 |
| Rifapentine | TBYE-14 | 531 (Ser→Leu) | >64 |
| KRM-1648 | TBYE-14 | 531 (Ser→Leu) | 10.24 |
Data extracted from a study on rifamycin cross-resistance in M. tuberculosis[1]. Amino acid numbers correspond to the E. coli numbering system for the RNA polymerase β-subunit.
Table 2: Activity of Novel Benzoxazinorifamycins against Rifampin-Resistant Staphylococcus aureus
| Compound | S. aureus Strain | rpoB Mutation | MIC (µg/mL) |
| Rifampin | Rifampin-Resistant | A477D | 512 |
| Rifalazil (RFZ) | Rifampin-Resistant | A477D | >512 |
| NCEs | Rifampin-Resistant | A477D | 2 |
NCEs (New Chemical Entities) represent novel benzoxazinorifamycins. This data highlights the potential of new derivatives to overcome existing resistance.
Experimental Protocols for Assessing Cross-Resistance
Accurate determination of cross-resistance relies on standardized and well-defined experimental protocols. The following methodologies are commonly employed in the studies cited in this guide.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Luria-Bertani agar for E. coli, Middlebrook 7H11 agar for M. tuberculosis). Colonies are then used to prepare a standardized inoculum suspension.
-
Drug Dilution: The rifamycin antibiotics are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microplates are then incubated under appropriate conditions (e.g., 37°C for 7-10 days for M. tuberculosis).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
BACTEC Radiometric Method
This method is particularly useful for the susceptibility testing of slow-growing mycobacteria.
-
Culture Preparation: A seed culture of the M. tuberculosis strain is prepared in BACTEC 12B vials[1].
-
Drug Incorporation: Aliquots of the seed culture are added to BACTEC 12B vials containing serial twofold dilutions of the rifamycin compounds[1].
-
Incubation and Measurement: The vials are incubated at 37°C, and the Growth Index (GI) is measured daily using a BACTEC 460 instrument[1]. The MIC is determined based on the inhibition of metabolic activity.
Molecular Genetic Analysis
Identifying the specific mutations in the rpoB gene is crucial for correlating genotype with phenotype.
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates.
-
PCR Amplification: The rifampin resistance-determining region (RRDR) of the rpoB gene is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced to identify any mutations.
-
Heteroduplex Analysis: This technique can be used for the rapid detection of mutations by analyzing the mobility of DNA duplexes on a gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a cross-resistance study, from bacterial isolate to data analysis.
References
Head-to-Head Comparison: Rifampicin vs. Rifapentine Against Mycobacterium tuberculosis
A Comprehensive Guide for Researchers
Published: November 13, 2025
Note: Initial inquiries for "Rifamexil" did not yield relevant results in the scientific literature. It is presumed that this may be a typographical error. This guide therefore presents a comparative analysis of Rifampicin and a closely related, clinically significant rifamycin, Rifapentine.
Introduction
Rifampicin has long been a cornerstone of first-line therapy for tuberculosis, a persistent global health threat caused by Mycobacterium tuberculosis. However, the lengthy treatment duration and the emergence of drug-resistant strains necessitate the exploration of more potent alternatives. Rifapentine, a cyclopentyl-substituted rifamycin, has emerged as a promising candidate. This guide provides a detailed head-to-head comparison of the in vitro efficacy of Rifampicin and Rifapentine against M. tuberculosis, supported by experimental data and protocols to inform researchers and drug development professionals.
Mechanism of Action: A Shared Pathway
Both Rifampicin and Rifapentine belong to the rifamycin class of antibiotics and share the same mechanism of action. They are potent inhibitors of the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of the RNAP, these drugs sterically block the path of the elongating RNA transcript, thereby preventing RNA synthesis and ultimately leading to bacterial cell death. This targeted action on the bacterial RNAP, with minimal effect on the mammalian counterpart, accounts for their selective toxicity.
Caption: Mechanism of action for Rifampicin and Rifapentine.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Multiple studies have demonstrated that Rifapentine exhibits greater in vitro activity against M. tuberculosis compared to Rifampicin.[1][2]
| Parameter | Rifampicin | Rifapentine | Reference(s) |
| MIC₅₀ (mg/L) | 0.25 | 0.06 - 0.125 | [1] |
| MIC₉₀ (mg/L) | 0.25 - 1.0 | 0.125 - 0.25 | [1] |
| MBC (intracellular) (mg/L) | Two- to fourfold higher than Rifapentine | Two- to fourfold lower than Rifampin | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Values can vary slightly depending on the testing methodology (e.g., radiometric vs. agar dilution).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following is a generalized protocol for determining the MIC and MBC of antimycobacterial agents against M. tuberculosis using the broth microdilution method.
Caption: Experimental workflow for MIC and MBC determination.
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis is cultured on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.
-
Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9) containing a wetting agent (e.g., Tween 80) to prevent clumping.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. The suspension is then diluted to the final desired inoculum concentration.
2. Preparation of Drug Dilutions:
-
Stock solutions of Rifampicin and Rifapentine are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each drug are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase).
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are sealed and incubated at 37°C in a humidified atmosphere. Incubation times can range from 7 to 21 days, depending on the growth rate of the strain.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or using a spectrophotometer to measure optical density. A growth indicator, such as resazurin, can also be used to facilitate the reading of results.
5. Determination of MBC:
-
To determine the MBC, an aliquot from each well showing no visible growth (i.e., at and above the MIC) is subcultured onto drug-free solid agar plates.
-
The plates are incubated at 37°C until colonies are visible.
-
The MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Summary and Conclusion
The available in vitro data consistently demonstrate that Rifapentine has superior bactericidal activity against M. tuberculosis compared to Rifampicin, as evidenced by its lower MIC and MBC values.[1][3] This enhanced potency is a key factor driving its investigation for shortening tuberculosis treatment regimens. Both drugs share a well-established mechanism of action, targeting the bacterial RNA polymerase.
For researchers in the field of tuberculosis drug development, the more potent in vitro profile of Rifapentine warrants further investigation in preclinical and clinical studies. The experimental protocols outlined provide a foundational methodology for conducting such comparative efficacy studies. The continued evaluation of next-generation rifamycins is critical in the global effort to combat tuberculosis and overcome the challenges of drug resistance.
References
Comparative Guide to Stability-Indicating HPLC Methods for Rifamycin Antibiotics
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Rifamycin-class antibiotics, specifically focusing on data available for Rifaximin and Rifampicin. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods for quality control and stability testing.
Methodology Comparison
A critical aspect of a stability-indicating method is its ability to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. This is achieved through forced degradation studies under various stress conditions. The following tables summarize the experimental conditions and validation parameters of different HPLC methods reported for Rifaximin and Rifampicin.
Table 1: HPLC Method Parameters for Rifamycin Antibiotics
| Parameter | Method for Rifaximin[1] | Method for Rifampicin[2][3] | Method for Rifampicin & Piperine[4] |
| Stationary Phase | C18 column (250 x 4.6mm, 5µ) | C18 column (Luna, 250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Methanol: Water (70:30) | 60% Acetate buffer (pH 4.5) and 40% Acetonitrile | Buffer (Potassium Dihydrogen Orthophosphate) pH 6.5 and Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1 mL min-1 |
| Detection Wavelength | 293nm | 254 nm | 341 nm |
| Injection Volume | Not Specified | 10 µL | Not Specified |
| Run Time | Not Specified | 10 min | Not Specified |
| Retention Time | Not Specified | Not Specified | Rifampicin: 3.3 ± 0.01 min |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method for Rifaximin[1] | Method for Rifampicin[2][3] | Method for Rifampicin & Piperine[4] |
| Linearity Range | Not Specified | 0.10 mg/ml to 0.30 mg/ml | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 1.000 | Not Specified |
| Accuracy (% Recovery) | Not Specified | 80%: 101.1%, 100%: 100.4%, 120%: 100.5% | Not Specified |
| Precision (% RSD) | Not Specified | 0.9% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 2.385 ng/ml |
| Limit of Quantification (LOQ) | Not Specified | 0.18 ppm | 7.228 ng/ml |
Experimental Protocols
The development of a stability-indicating method involves subjecting the drug substance to stress conditions to induce degradation.[5][6] The goal is to generate potential degradation products and ensure the analytical method can separate them from the intact drug.
Forced Degradation Study Protocol for Rifaximin: [1]
A forced degradation study for Rifaximin was conducted under several conditions to assess the stability-indicating potential of the HPLC method. The study involved exposing the drug to oxidative, acidic, basic, thermal, and photolytic stress.[1] The method successfully separated the degradation products formed under acidic and basic conditions from the parent Rifaximin peak, confirming its stability-indicating nature.[1]
-
Acid Hydrolysis: Treatment with an acid solution.
-
Base Hydrolysis: Treatment with a basic solution.
-
Oxidative Degradation: Exposure to an oxidizing agent.
-
Thermal Degradation: Heating the sample.
-
Photolytic Degradation: Exposing the sample to light.
Sample Preparation for Rifaximin Tablets: [1]
-
Accurately weigh a quantity of pulverized tablets equivalent to one tablet (550mg of Rifaximin) and transfer to a 100ml volumetric flask.
-
Dissolve and dilute with HPLC grade methanol.
-
Filter the solution using Whatman filter paper.
-
Discard the first 10 ml of the filtrate.
-
Dilute 5ml of the subsequent filtrate to 20ml with HPLC grade methanol.
Alternative Analytical Techniques
While HPLC is the most prevalent technique for the analysis of Rifamycin antibiotics, other methods have also been reported.[7] A review of analytical methods for Rifampicin indicated that HPLC accounts for 42% of the methods, followed by hyphenated techniques (18%), spectroscopy (15%), and thin-layer chromatography (7%).[7] Spectrophotometric methods, for instance, offer a simpler and more cost-effective alternative for the quantification of Rifaximin in tablets, especially when excipients do not interfere with the analysis.[8]
Comparison with UV Spectrophotometry:
A study comparing HPLC and UV spectrophotometric methods for the simultaneous determination of Amoxicillin and Cloxacillin found no significant difference in accuracy and precision at a 95% confidence level, suggesting that UV spectrophotometry can be a suitable alternative for routine analysis.[9] This highlights the potential for using simpler, more economical methods for quality control where appropriate.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
References
- 1. ijcpa.in [ijcpa.in]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Rifaximin in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Rifamycin-Class Antibiotics and Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Rifamexil, represented by its core compounds Rifaximin and Rifampicin, against other commonly used antibiotics. The data presented is compiled from various studies to offer an objective overview of their effects on mammalian cell lines. This information is crucial for the preclinical safety assessment of these antimicrobial agents.
Executive Summary
The in vitro cytotoxicity of rifamycin-class antibiotics, Rifaximin and Rifampicin, varies depending on the cell type, concentration, and duration of exposure. Generally, at therapeutic concentrations, these antibiotics exhibit a favorable safety profile. However, at higher concentrations, evidence of cytotoxicity becomes apparent. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved in the cytotoxic and cytoprotective responses to these antibiotics.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity data for Rifampicin, Rifaximin, and other comparator antibiotics across various human cell lines. The primary methods of assessing cytotoxicity in these studies were the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.
Table 1: In Vitro Cytotoxicity of Rifampicin
| Cell Line | Concentration | Exposure Time | % Cell Viability / Cytotoxicity | Assay | Citation |
| Human Keratinocytes | 50 µg/mL | 72 h | >70% Viability | MTT | [1] |
| Human Keratinocytes | 200 µg/mL | 48 h | 27% Viability | MTT | [1] |
| Human Fibroblasts | 50 µg/mL | 72 h | >70% Viability | MTT | [1] |
| Human Fibroblasts | 200 µg/mL | 72 h | 54% Viability | MTT | [1] |
| HaCaT (Keratinocyte) | 50 µg/mL | 72 h | >70% Viability | MTT | [1] |
| HaCaT (Keratinocyte) | 200 µg/mL | 72 h | 39% Viability | MTT | [1] |
| 3T3 (Fibroblast) | 50 µg/mL | 72 h | >70% Viability | MTT | [1] |
| 3T3 (Fibroblast) | 200 µg/mL | 72 h | 28% Viability | MTT | [1] |
| HepG2 (Hepatocyte) | up to 121.51 µg/mL | 24 h | No cytotoxicity | MTT | [1] |
| U937 (Macrophage) | 20 µg/mL | Not Specified | Cytotoxic | Not Specified | [2] |
| PBMCs | 250 µg/mL (10x Cmax) | 18 h | >40% Cytotoxicity | LDH | [3] |
| PBMCs | 2500 µg/mL (100x Cmax) | 18 h | >90% Cytotoxicity | LDH | [3] |
Table 2: Comparative In Vitro Cytotoxicity of Various Antibiotics on Peripheral Blood Mononuclear Cells (PBMCs)
| Antibiotic | Concentration (10x Cmax) | % Cytotoxicity (LDH Assay) | Citation |
| Rifampicin | 250 µg/mL | >40% | [3] |
| Isoniazid | 250 µg/mL | <20% | [3] |
| Flucloxacillin | 2000 µg/mL | >40% | [3] |
| Ceftriaxone | 2000 µg/mL | ~20% | [3] |
| Piperacillin/Tazobactam | 1500 µg/mL | <20% | [3] |
Table 3: In Vitro Cytotoxicity of Rifaximin and Doxycycline on U937 Human Macrophages
| Antibiotic | Concentration | Outcome | Citation |
| Rifaximin | up to 10 µg/mL | Non-cytotoxic | [2] |
| Rifaximin | 20 µg/mL and above | Cytotoxic | [2] |
| Doxycycline | up to 5 µg/mL | Non-toxic | [2] |
| Doxycycline | 10 µg/mL and above | Cytotoxic | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]
-
Treatment: The culture medium is replaced with a medium containing the test antibiotic at various concentrations. Control wells with untreated cells and vehicle controls are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[5][6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 550 and 600 nm.[5] The percentage of cell viability is calculated relative to the untreated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the desired concentrations of the antibiotic for a specific duration.[3][4]
-
Supernatant Collection: After incubation, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new plate.[4]
-
LDH Reaction: An LDH assay reagent mixture, containing lactate, NAD+, and a tetrazolium salt, is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.[8]
-
Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.[4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 490 nm.[4] The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).[4]
Mandatory Visualization
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity of antibiotics.
Signaling Pathway: Rifaximin's Anti-inflammatory Effect via PXR Activation```dot
Caption: Rifampicin activates the AMPK/Nrf2 pathway to protect against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpab.com [ijpab.com]
- 3. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of the Antibacterial Spectrum of Rifaximin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of Rifaximin with two other clinically important antibiotics used for gastrointestinal infections: Fidaxomicin and Vancomycin. The information presented is based on independently published experimental data to aid in research and development decisions.
Executive Summary
Rifaximin is a broad-spectrum, gut-selective antibiotic with activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique property of being minimally absorbed from the gastrointestinal tract allows for high fecal concentrations, targeting gut pathogens while minimizing systemic side effects. In comparison, Fidaxomicin exhibits a narrower spectrum, primarily targeting Clostridioides difficile, while Vancomycin's activity is largely restricted to Gram-positive bacteria. This guide presents a detailed analysis of their comparative in vitro activity, the experimental protocols used for their assessment, and the signaling pathway associated with Rifaximin's anti-inflammatory effects.
Comparative Antibacterial Spectrum
The following tables summarize the in vitro activity of Rifaximin, Fidaxomicin, and Vancomycin against a panel of common gut-dwelling aerobic and anaerobic bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Data Presentation:
Table 1: In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Anaerobic Bacteria
| Bacterial Species | Rifaximin | Fidaxomicin | Vancomycin |
| Bacteroides fragilis group | 1 / >1024[3][4] | >128 / >128 | 16 / >1024[3][4] |
| Clostridium difficile | 0.25 / 256[3][4] | ≤0.06 / 0.5 | 0.5 / 2[2] |
| Clostridium perfringens | 0.125 / 16[3][4] | ≤0.004-0.06 | 0.5 / 4[3][4] |
| Prevotella spp. | 0.5 / >1024[3][4] | >128 / >128 | 0.5 / 64[3][4] |
| Fusobacterium spp. | 0.06 / 0.5[3][4] | ND | 0.25 / 1[3][4] |
| Bifidobacterium spp. | 16 / 256[3][4] | ND | ≤0.125 / 0.5[3][4] |
| Lactobacillus spp. | 64 / >1024[3][4] | ND | ≤0.125 / 1[3][4] |
ND: Not Determined from the available search results. Note: Data for Rifaximin and Vancomycin against anaerobic bacteria are primarily from a single comparative study for consistency.[3][4] Data for Fidaxomicin is from separate studies and may have different testing conditions.
Table 2: In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Aerobic Bacteria
| Bacterial Species | Rifaximin | Fidaxomicin | Vancomycin |
| Escherichia coli | 32 / 128 | No activity | No activity |
| Staphylococcus aureus | 0.06 / 0.125 | 4 / 8 | 1 / 2 |
| Enterococcus faecalis | 16 / 64 | 2 / 2 | 2 / 4 |
| Enterococcus faecium | 16 / 64 | 4 / 4 | 1 / >1024 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental methodologies.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial spectrum of a compound. The data presented in this guide is primarily based on methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9]
Broth Microdilution Method (CLSI M11-A8)
This method is a standardized technique for determining the MIC of antimicrobial agents against anaerobic bacteria.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Media Preparation: Prepare supplemented Brucella broth as recommended by CLSI guidelines.
-
Antimicrobial Dilution: Perform serial two-fold dilutions of the antimicrobial agents in the broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Dispense the antimicrobial dilutions into a 96-well microtiter plate, followed by the addition of the standardized bacterial inoculum.
-
Incubation: Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 46-48 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (CLSI M11-A8)
The agar dilution method is considered the reference method for antimicrobial susceptibility testing of anaerobic bacteria.
Workflow for Agar Dilution:
Caption: Workflow for MIC determination using the agar dilution method.
Detailed Steps:
-
Media and Antimicrobial Preparation: Prepare serial dilutions of the antimicrobial agents. Add a specific volume of each dilution to molten and cooled agar (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).
-
Plate Pouring: Pour the agar-antimicrobial mixture into petri dishes and allow them to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspensions using a multipoint inoculator.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 46-48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth on the agar surface.
Rifaximin's Anti-inflammatory Signaling Pathway
Beyond its direct antibacterial activity, Rifaximin has been shown to possess anti-inflammatory properties through the activation of the Pregnane X Receptor (PXR).
Caption: Rifaximin's activation of PXR to inhibit the NF-κB inflammatory pathway.
This pathway involves Rifaximin acting as a ligand for PXR in intestinal epithelial cells. Activation of PXR leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, Rifaximin reduces the production of pro-inflammatory cytokines, thereby contributing to its therapeutic effects in inflammatory gut conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of rifaximin, metronidazole and vancomycin against Clostridium difficile and the rate of selection of spontaneously resistant mutants against representative anaerobic and aerobic bacteria, including ammonia-producing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the in vitro activities of rifaximin and comparator agents against 536 anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the In Vitro Activities of Rifaximin and Comparator Agents against 536 Anaerobic Intestinal Bacteria from the Perspective of Potential Utility in Pathology Involving Bowel Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
Statistical Validation of Rifaximin Efficacy in Experimental Replicates: A Comparative Guide
An Objective Analysis of Rifaximin's Performance Against Traveler's Diarrhea and its Impact on Gut Microbiota
This guide provides a comprehensive comparison of Rifaximin's efficacy, primarily focusing on its application in treating Traveler's Diarrhea, supported by experimental data from multiple replicates. Detailed methodologies for key experiments are outlined to provide researchers, scientists, and drug development professionals with a thorough understanding of the supporting evidence.
Efficacy in Traveler's Diarrhea: Clinical Trial Data
Rifaximin has been extensively studied for its efficacy in preventing and treating Traveler's Diarrhea. Clinical trials have consistently demonstrated its superiority over placebo and comparable performance to other antibiotics like ciprofloxacin for non-invasive pathogens.
Table 1: Rifaximin vs. Placebo for Prevention of Traveler's Diarrhea [1][2][3]
| Study/Endpoint | Rifaximin Group | Placebo Group | p-value |
| Incidence of Traveler's Diarrhea | |||
| DuPont et al. (2005) | 14.74% (23/156) | 53.70% (29/54) | < 0.001 |
| Martinez-Sandoval et al. (2010) | 15% | 54% | = 0.0001 |
| Protection Rate | |||
| DuPont et al. (2005) | 72% | - | < 0.001 |
| Reduction in Mild Diarrhea | Significantly Reduced | - | = 0.02 |
| Reduction in Moderate/Severe Intestinal Problems | Significantly Reduced | - | = 0.009 |
Table 2: Rifaximin vs. Placebo and Ciprofloxacin for Treatment of Traveler's Diarrhea [4][5][6]
| Study/Endpoint | Rifaximin Group | Placebo Group | Ciprofloxacin Group | p-value (Rifaximin vs. Placebo) | p-value (Rifaximin vs. Ciprofloxacin) |
| Median Time to Last Unformed Stool (TLUS) in hours | |||||
| DuPont et al. (2001) | 32.0 | 65.5 | 28.8 | = 0.001 | = 0.35 |
| Steffen et al. (2003) | 32.5 | 60.0 | - | = 0.0001 | - |
| Clinical Cure Rate | |||||
| DuPont et al. (2001) | 76.6% | 61.4% | 78.2% | = 0.004 | Not Significant |
| Steffen et al. (2003) | 79.2% (600mg) / 81.0% (1200mg) | 60.5% | - | = 0.001 | - |
In Vitro Efficacy Against Enteropathogens
Rifaximin exhibits a broad spectrum of in vitro activity against various Gram-positive and Gram-negative aerobic and anaerobic bacteria.[7]
Table 3: In Vitro Susceptibility of Various Enteropathogens to Rifaximin [8][9]
| Bacterial Species | Percentage Inhibited (at 32 µg/mL breakpoint) |
| Escherichia coli | 85.4% |
| Klebsiella spp. | 43.6% |
| Enterobacter spp. | 34.8% |
| Other Enterobacteriaceae | 54.5% |
| Non-Enterobacteriaceae Gram-negative spp. | 82.6% |
| Enterococcus faecalis | 100% |
| Enterococcus faecium | 100% |
| Staphylococcus aureus | 100% |
Experimental Protocols
Clinical Trial for Prevention of Traveler's Diarrhea
A representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of Rifaximin in preventing traveler's diarrhea is as follows:[1][2]
-
Participant Recruitment: Healthy adults traveling to a high-risk region for traveler's diarrhea (e.g., Mexico, Guatemala, India) are recruited for the study.
-
Randomization and Blinding: Participants are randomly assigned to receive either Rifaximin (at varying doses, e.g., 200 mg, 400 mg, or 600 mg daily) or a matching placebo in a double-blind fashion.
-
Treatment and Follow-up: The assigned treatment is administered for a predefined period, typically 14 to 21 days. Participants are monitored daily for the onset of diarrhea and other gastrointestinal symptoms.
-
Data Collection: Participants maintain a daily diary to record stool frequency and consistency, as well as any adverse events. Stool samples may be collected for microbiological analysis.
-
Primary Endpoint: The primary efficacy endpoint is typically the time to the first unformed stool.
-
Statistical Analysis: The incidence of traveler's diarrhea in the Rifaximin and placebo groups is compared using appropriate statistical methods, such as the chi-square test or Fisher's exact test.
In Vitro Minimum Inhibitory Concentration (MIC) Testing
The in vitro efficacy of Rifaximin against various bacterial isolates is determined using the following protocol:[8][9]
-
Bacterial Isolates: A panel of clinically relevant bacterial strains, including E. coli, Shigella spp., Salmonella spp., and Campylobacter spp., are used.
-
Broth Microdilution Method: A standardized broth microdilution method is employed to determine the MIC of Rifaximin. Serial twofold dilutions of Rifaximin are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Rifaximin that completely inhibits the visible growth of the bacterium.
Signaling Pathways and Experimental Workflows
Rifaximin's Dual Mechanism of Action
Rifaximin exhibits a dual mechanism of action, directly inhibiting bacterial RNA synthesis and modulating the host's inflammatory response through the pregnane X receptor (PXR).
Caption: Rifaximin's dual action: inhibiting bacterial transcription and reducing host inflammation.
Experimental Workflow for Assessing Rifaximin's Effect on Gut Microbiota
The following workflow outlines a typical experimental design to evaluate the impact of Rifaximin on the gut microbiome.
Caption: Workflow for analyzing Rifaximin's impact on gut microbiota.
Modulation of Gut Microbiota and Virulence
Beyond its bactericidal effects, Rifaximin has been shown to modulate the gut microbiota and reduce bacterial virulence at sub-inhibitory concentrations.[10][11][12] Studies have indicated that Rifaximin can alter the expression of bacterial virulence factors, including enterotoxins and adhesion factors, without causing significant shifts in the overall composition of the gut flora.[11][12] This suggests a more nuanced interaction with the gut microbiome than traditional broad-spectrum antibiotics. In some studies, Rifaximin treatment has been associated with an increase in the abundance of beneficial bacteria such as Lactobacillus.
Conclusion
The statistical validation from numerous experimental replicates and clinical trials strongly supports the efficacy of Rifaximin in the management of Traveler's Diarrhea. Its dual mechanism of action, combining direct antimicrobial activity with modulation of the host inflammatory response and bacterial virulence, makes it a valuable therapeutic option. The provided data and protocols offer a solid foundation for further research and a clear rationale for its clinical application.
References
- 1. A randomized, double-blind, placebo-controlled trial of rifaximin to prevent travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. The role of rifaximin in the treatment and chemoprophylaxis of travelers’ diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.com [clinician.com]
- 5. Therapy of travelers' diarrhea with rifaximin on various continents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, multicenter study of rifaximin compared with placebo and with ciprofloxacin in the treatment of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifaximin: in vitro and in vivo antibacterial activity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of rifaximin against isolates from patients with small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of rifaximin on bacterial virulence mechanisms at supra- and sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rifaximin-induced alteration of virulence of diarrhoea-producing Escherichia coli and Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eubiotic properties of rifaximin: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
Rifamexil's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Analysis
For Immediate Release
A comprehensive review of available data demonstrates the potent activity of Rifamexil (Rifaximin) against a range of bacterial pathogens, including strains with notable antibiotic resistance. This guide provides a comparative analysis of this compound's performance against other antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of this compound
This compound exhibits a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. Its efficacy against key antibiotic-resistant strains is summarized below, with Minimum Inhibitory Concentration (MIC) values compared to other commonly used antibiotics. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Strain | This compound (MIC90 in µg/mL) | Ciprofloxacin (MIC90 in µg/mL) | Vancomycin (MIC90 in µg/mL) | Neomycin (MIC90 in µg/mL) | Metronidazole (MIC90 in µg/mL) |
| Enterotoxigenic E. coli (ETEC) | 32[1] | <0.016 to 0.125[1] | - | - | - |
| Enteroaggregative E. coli (EAEC) | 32[1] | <0.016 to 0.125[1] | - | - | - |
| Clostridioides difficile | 0.015[2] | - | >1 | - | >1 |
| Staphylococcus aureus | 100% inhibition at 32 µg/mL[3] | - | - | - | - |
| Enterococcus faecalis | 100% inhibition at 32 µg/mL[3] | - | - | - | - |
| Enterococcus faecium | 100% inhibition at 32 µg/mL[3] | - | - | - | - |
| Anaerobic Bacteria (General) | 256 (inhibits 90% of 536 strains)[4] | - | 256[4] | >1024[4] | - |
Note: A lower MIC value indicates greater potency. Data is compiled from multiple in vitro studies. Direct head-to-head comparative studies for all listed strains and antibiotics are limited.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the in vitro activity of this compound and other antimicrobial agents.
Antimicrobial Susceptibility Testing: Agar Dilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
1. Preparation of Antimicrobial Stock Solutions:
- Aseptically weigh a precise amount of the antimicrobial standard powder.
- Dissolve the powder in a suitable solvent to create a high-concentration stock solution. For this compound, which is poorly water-soluble, a solvent like dimethyl sulfoxide (DMSO) may be required initially, followed by dilution in sterile distilled water or broth.
- Perform serial twofold dilutions of the stock solution to create a range of concentrations to be tested.
2. Preparation of Agar Plates:
- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 48-50°C in a water bath.
- Add a specific volume of each antimicrobial dilution to a set of sterile petri dishes. For example, add 1 mL of each antimicrobial dilution to 19 mL of molten MHA to achieve the final desired concentration.
- A control plate containing no antibiotic is also prepared.
- Gently swirl the plates to ensure even distribution of the antimicrobial agent within the agar.
- Allow the agar to solidify at room temperature.
3. Inoculum Preparation:
- From a pure culture of the test bacterial strain grown overnight on an appropriate agar plate, select 3-5 well-isolated colonies.
- Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
- Dilute the standardized bacterial suspension as required for inoculation.
4. Inoculation of Agar Plates:
- Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the diluted bacterial suspension onto the surface of the prepared agar plates, including the control plate. Each spot should contain approximately 10^4 CFU.
- Allow the inoculum spots to dry completely before inverting the plates.
5. Incubation:
- Incubate the inoculated plates at 35-37°C for 16-20 hours in an aerobic atmosphere. For anaerobic bacteria, incubation should be performed under appropriate anaerobic conditions.
6. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. This is determined by examining the plates for the presence or absence of bacterial colonies at the inoculation spots. The control plate should show confluent growth.
Visualizing Mechanisms and Workflows
This compound's Dual Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting both the bacterial pathogen and the host's inflammatory response.
Caption: Dual action of this compound on bacteria and host cells.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the key steps in the agar dilution method for determining the MIC of this compound.
Caption: Workflow for Agar Dilution Antimicrobial Susceptibility Testing.
Conclusion
This compound demonstrates significant in vitro activity against a variety of clinically relevant bacteria, including some antibiotic-resistant strains. Its unique, dual mechanism of action—directly inhibiting bacterial RNA synthesis and modulating the host's inflammatory response through the activation of the pregnane X receptor—positions it as a noteworthy compound in the landscape of antimicrobial research and development. The provided experimental protocols offer a standardized approach for further comparative studies to fully elucidate its therapeutic potential.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of rifaximin against isolates from patients with small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rifampicin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Rifampicin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides a comprehensive, step-by-step approach to the safe disposal of Rifampicin, aligning with regulatory standards and best practices in laboratory management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Rifampicin with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or dust is generated. | Prevents inhalation of airborne particles. |
Note: This data is synthesized from multiple safety data sheets for Rifampicin.
Step-by-Step Disposal Protocol for Rifampicin
The disposal of Rifampicin must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal, such as flushing down a drain or discarding in regular trash, is prohibited to prevent environmental contamination[1][2].
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the Rifampicin waste is classified as hazardous or non-hazardous. While most pharmaceutical waste is not federally classified as hazardous, some may be subject to state-level regulations[3]. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
-
Segregate the Waste: Do not mix Rifampicin waste with other chemical waste streams unless explicitly permitted by your institution's protocols[4]. Use designated, clearly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is often collected in blue containers[3].
2. Preparing for Disposal:
-
Solid Waste: For solid forms of Rifampicin (e.g., powder, tablets), sweep up and shovel the material into a suitable, closed container for disposal[5]. Avoid generating dust during this process[4][5].
-
Contaminated Materials: Any materials that have come into contact with Rifampicin, such as gloves, weighing papers, or empty containers, should be considered contaminated and disposed of accordingly. Packaging that held a P-listed drug must be disposed of in a black bin[6].
-
Labeling: Ensure the waste container is clearly labeled with the contents ("Rifampicin Waste") and any other information required by your institution and local regulations.
3. Final Disposal:
-
Approved Waste Disposal Facility: The primary and recommended method for the final disposal of Rifampicin is through an approved and licensed waste disposal plant or incinerator[3][4][5].
-
Contact EHS: Coordinate with your institution's EHS department or a certified waste management contractor to arrange for the pickup and disposal of the Rifampicin waste. They will ensure that the disposal method is compliant with all relevant regulations, including those set by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[1][3].
-
Record Keeping: Maintain accurate records of the disposed of Rifampicin, including the quantity and date of disposal. These records may be required for regulatory compliance[7].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Rifampicin waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including Rifampicin, is governed by several regulatory bodies in the United States[1]:
-
Environmental Protection Agency (EPA): Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[1][3].
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances[1].
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal[1].
It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable regulations.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Rifampicin, thereby upholding their commitment to safety, sustainability, and regulatory compliance.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Rifamexil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Rifamexil, a substance synonymous with Rifampicin. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (Rifampicin) is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging an unborn child.[1][2][3][4] Therefore, stringent adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications |
| Eye and Face | Safety glasses with side-shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield may be necessary if there is a splash hazard.[5] |
| Skin and Body | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or chemical-resistant suit | Gloves should be inspected before use and changed frequently. A lab coat should be worn over personal clothing.[3][6] |
| Respiratory | NIOSH-approved air-purifying respirator | Required when engineering controls are insufficient to control airborne dust or when working with large quantities.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[2]
-
Keep refrigerated as indicated on the safety data sheet.
-
Store away from incompatible materials such as strong oxidizing agents.[2]
2. Preparation and Handling:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan:
-
All this compound waste, including contaminated labware and PPE, is considered hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[7]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7][8][9]
-
Do not dispose of this compound down the drain or in the regular trash.[9][10]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.se [fishersci.se]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. louisville.edu [louisville.edu]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
